In-Depth Technical Guide: Physicochemical Profiling and Analytical Methodologies for 2-(1,4-Diazepan-1-ylmethyl)benzonitrile
Executive Summary As modern drug discovery shifts toward more complex, three-dimensional pharmacophores, the 1,4-diazepane (homopiperazine) ring has emerged as a critical structural motif. Compared to the rigid, flat nat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As modern drug discovery shifts toward more complex, three-dimensional pharmacophores, the 1,4-diazepane (homopiperazine) ring has emerged as a critical structural motif. Compared to the rigid, flat nature of standard piperazines, the 7-membered diazepane ring provides unique conformational flexibility, altering the vector of attached pharmacophores and often improving metabolic stability (1)[1].
2-(1,4-Diazepan-1-ylmethyl)benzonitrile is a highly versatile building block characterized by this homopiperazine ring linked via a methylene bridge to an ortho-substituted benzonitrile. This specific arrangement is frequently utilized in the synthesis of complex therapeutics, including potent CDK8/19 inhibitors and targeted PROTAC degraders (2)[2]. This whitepaper details the core physicochemical characteristics of this compound and establishes self-validating analytical workflows for its characterization.
Core Physicochemical Characteristics
Structural Analysis & Causality
The physicochemical behavior of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile is governed by the interplay between its basic aliphatic nitrogens and the electron-withdrawing aromatic system:
Differential Basicity (pKa): The 1,4-diazepane ring contains two basic nitrogen atoms. The secondary amine (N4) is highly basic, ensuring it remains protonated at physiological pH, which enhances aqueous solubility (3)[3]. Conversely, the tertiary amine (N1) sits adjacent to the benzylic position. The strongly electron-withdrawing cyano (-C≡N) group at the ortho position exerts a significant inductive pull, drastically lowering the pKa of N1 compared to an unsubstituted homopiperazine (4)[4].
Lipophilicity (LogP): The lipophilic benzonitrile core balances the highly polar, hydrogen-bond-donating diazepane ring, resulting in a moderate LogP that is optimal for cellular permeability without excessive non-specific binding.
Quantitative Data Summary
Parameter
Value
Causality / Relevance
CAS Number
1016677-87-4
Unique identifier for the exact ortho-isomer (5)[5].
Molecular Formula
C13H17N3
Defines the stoichiometric composition.
Molecular Weight
215.29 g/mol
Optimal low MW for fragment-based drug design.
Exact Mass
215.1422 Da
Critical reference value for HRMS calibration.
pKa1 (Secondary Amine)
~9.8 - 10.5
Highly basic; ensures protonation at physiological pH.
pKa2 (Tertiary Amine)
~5.5 - 6.5
Lowered by the inductive effect of the cyanobenzyl group.
LogP (Predicted)
~1.1 - 1.5
Moderate lipophilicity, balancing solubility and permeability.
Understanding the protonation states of this molecule is critical for both biological assay design and analytical chromatography.
Protonation state pathway of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile across varying pH levels.
Logical decision tree for LC-MS mobile phase selection based on analyte pKa and silanol effects.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify the accuracy of the generated data.
Protocol 1: Determination of pKa via Potentiometric Titration
Causality & Rationale: Standard UV-metric titration is suboptimal for this compound because the aliphatic diazepane nitrogens do not exhibit a strong chromophoric shift upon protonation. Potentiometric titration is the gold standard here.
Self-Validation Mechanism: The protocol mandates a blank titration to map solvent background noise and the use of a reference standard to verify electrode linearity.
Step-by-Step Methodology:
System Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.
System Suitability (Validation): Perform a control titration using 0.1 M Potassium Hydrogen Phthalate (KHP) to confirm the titrant molarity and electrode response time.
Sample Preparation: Dissolve 2.0 mg of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile in 10 mL of 0.15 M KCl. Note: KCl is used to maintain a constant ionic strength, which is critical for accurate thermodynamic pKa calculations.
Acidification: Lower the initial pH of the solution to ~2.5 using 0.5 M HCl. This ensures both the secondary and tertiary amines are fully protonated prior to the forward titration.
Titration Execution: Titrate with standardized 0.1 M KOH in 0.05 mL increments under a constant nitrogen (
N2
) sparge. Causality:
N2
prevents atmospheric
CO2
absorption, which would form carbonic acid and artificially skew the basic pKa measurements.
Data Analysis: Plot the first derivative of the titration curve (
dpH/dV
). The two distinct inflection points correspond to the sequential deprotonation of the tertiary amine (N1) and the secondary amine (N4).
Protocol 2: LC-MS/MS Profiling and Purity Determination
Causality & Rationale: Because the secondary amine is highly basic (pKa ~10), using standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7) results in a doubly protonated species. This causes poor retention on standard reversed-phase C18 columns and severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica support. A high-pH mobile phase suppresses the protonation of the tertiary amine, mitigating these silanol interactions.
Self-Validation Mechanism: The workflow requires a System Suitability Test (SST) using a known basic compound to validate column inertness prior to sample injection.
Step-by-Step Methodology:
Column Selection: Install a high-pH tolerant reversed-phase column (e.g., Waters XBridge C18, 2.1 x 50 mm, 2.5 µm) capable of withstanding pH 10 without silica dissolution.
Mobile Phase Preparation:
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with Ammonium Hydroxide.
Mobile Phase B: 100% LC-MS grade Acetonitrile.
System Suitability (Validation): Inject a basic reference standard (e.g., Amitriptyline). The run is only validated if the standard exhibits a tailing factor (
Tf
) of < 1.5. A
Tf
> 1.5 indicates column degradation or improper mobile phase buffering.
Gradient Elution Profile:
0.0 - 0.5 min: 5% B (Isocratic hold to focus the analyte)
0.5 - 4.0 min: Linear ramp to 95% B
4.0 - 5.0 min: Hold at 95% B (Column wash)
5.0 - 5.1 min: Return to 5% B
5.1 - 6.5 min: Re-equilibration
MS Parameters (ESI+): Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C. Monitor the exact mass
[M+H]+
at m/z 216.1495 to confirm identity and assess purity via UV (254 nm) peak area integration.
References
Title: 2-[(1,4-Diazepan-1-yl)
Source: sc.edu (Scholar Commons)
Source: acs.org (Journal of Medicinal Chemistry)
Source: nih.
Title: pKa Values of Some Piperazines at (298, 303, 313, and 323)
A Technical Guide to the Spectroscopic Characterization of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile
Abstract This technical guide provides a comprehensive analytical framework for the structural elucidation of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile, a novel diazepane derivative with potential applications in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analytical framework for the structural elucidation of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile, a novel diazepane derivative with potential applications in medicinal chemistry and drug development. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as an expert-level guide, predicting its spectral characteristics based on the well-established spectroscopic data of its constituent chemical moieties. We present detailed, field-proven protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for the synthesis and characterization of new chemical entities.
Introduction
2-(1,4-Diazepan-1-ylmethyl)benzonitrile is a heterocyclic compound featuring a 1,4-diazepane (also known as homopiperazine) ring linked via a methylene bridge to a benzonitrile group at the ortho position. The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. The benzonitrile moiety, in turn, is a versatile precursor and a common feature in many pharmaceuticals. The unique combination of these two fragments in the target molecule suggests its potential as a novel scaffold for the development of new therapeutic agents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-(1,4-Diazepan-1-ylmethyl)benzonitrile, both ¹H and ¹³C NMR are indispensable for confirming its structure.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile in a solvent like CDCl₃ would exhibit distinct signals for the aromatic, benzylic, and diazepane protons. The predictions are based on data from similar structures, including 1,4-diazepane and N-benzylated derivatives.[1][2][3]
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Justification
~7.6-7.7
Doublet
1H
Ar-H (ortho to CN)
The nitrile group is strongly deshielding.
~7.4-7.5
Multiplet
2H
Ar-H
Aromatic protons of the benzonitrile ring.
~7.3-7.4
Multiplet
1H
Ar-H
Aromatic protons of the benzonitrile ring.
~3.8
Singlet
2H
N-CH₂-Ar
Benzylic protons adjacent to a nitrogen atom.
~2.8-3.0
Multiplet
4H
Diazepane ring CH₂
Protons on carbons adjacent to the secondary amine.
~2.6-2.8
Multiplet
4H
Diazepane ring CH₂
Protons on carbons adjacent to the tertiary amine.
~1.8-2.0
Quintet
2H
Diazepane ring CH₂
Protons on the central carbon of the diazepane ring.
~1.5-2.5
Broad Singlet
1H
N-H
The N-H proton of the secondary amine; its shift is concentration-dependent and it will exchange with D₂O.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts are based on data for 1,4-diazepane, N-benzyl derivatives, and substituted benzonitriles.[1][4][5]
Predicted Chemical Shift (δ, ppm)
Assignment
Justification
~140-142
Quaternary Ar-C
Carbon attached to the CH₂ group.
~132-134
Ar-CH
Aromatic carbons.
~127-130
Ar-CH
Aromatic carbons.
~118-120
Quaternary C≡N
Nitrile carbon.
~110-112
Quaternary Ar-C
Carbon bearing the nitrile group.
~60-63
N-CH₂-Ar
Benzylic carbon.
~55-58
Diazepane ring CH₂
Carbons adjacent to the tertiary nitrogen.
~48-52
Diazepane ring CH₂
Carbons adjacent to the secondary nitrogen.
~28-32
Diazepane ring CH₂
Central carbon of the diazepane ring.
Experimental Protocol for NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
2-(1,4-Diazepan-1-ylmethyl)benzonitrile sample (5-10 mg for ¹H, 20-30 mg for ¹³C)
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS)
5 mm NMR tubes
Pasteur pipettes
Instrumentation:
300-500 MHz NMR Spectrometer
Procedure:
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.7 mL of the deuterated solvent in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
¹H NMR Acquisition:
Acquire a standard ¹H NMR spectrum using a single-pulse experiment.
Use a spectral width of approximately 15 ppm, centered around 7 ppm.
Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
Process the spectrum with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
Use a spectral width of approximately 220 ppm, centered around 100 ppm.
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
Process the spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.
Predicted IR Absorption Bands
The IR spectrum of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile is expected to show characteristic absorption bands for the N-H group of the diazepane ring, the C≡N of the nitrile, and the aromatic ring.
From the CH₂ groups of the diazepane ring and the benzylic position.
~2230-2210
C≡N stretch
Strong, Sharp
Characteristic for aromatic nitriles due to conjugation.[10][11][12][13][14]
~1600, ~1470
Aromatic C=C stretch
Medium
Skeletal vibrations of the benzene ring.
~1150-1050
C-N stretch
Medium
For the aliphatic amine C-N bonds.
Experimental Protocol for IR Spectroscopy
Objective: To identify the key functional groups in the molecule.
Materials:
2-(1,4-Diazepan-1-ylmethyl)benzonitrile sample (a small amount)
Spatula
Solvent for cleaning (e.g., isopropanol)
Instrumentation:
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
Background Scan: With the ATR crystal clean, record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
Data Analysis: The resulting spectrum should be analyzed for the presence of the characteristic absorption bands listed in the table above.
Cleaning: Clean the ATR crystal thoroughly with a soft tissue and an appropriate solvent (e.g., isopropanol).
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
Predicted Mass Spectrum
For 2-(1,4-Diazepan-1-ylmethyl)benzonitrile (Molecular Formula: C₁₃H₁₇N₃), the molecular weight is 215.3 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected at m/z 216.3.
Under higher energy ionization, such as Electron Ionization (EI), significant fragmentation is expected. The most likely fragmentation pathways are:
Benzylic Cleavage: The bond between the benzylic carbon and the diazepane nitrogen is prone to cleavage, which is a characteristic fragmentation pattern for N-benzylamines.[15][16][17][18] This would result in a highly stable benzylic cation.
Fragmentation of the Diazepane Ring: The heterocyclic ring can undergo various ring-opening and fragmentation processes.
Loss of HCN: A common fragmentation pathway for aromatic nitriles is the loss of HCN (27 Da) from the molecular ion.[19][20][21]
Predicted Key Fragments (EI-MS):
m/z
Proposed Fragment
Formation Pathway
215
[M]⁺
Molecular Ion
116
[C₈H₈N]⁺
Benzylic cleavage, forming the 2-cyanobenzyl cation.
99
[C₅H₁₁N₂]⁺
Cleavage of the benzyl group, leaving the protonated diazepane fragment.
| 188 | [M - HCN]⁺ | Loss of hydrogen cyanide from the molecular ion. |
Experimental Protocol for Mass Spectrometry
Objective: To confirm the molecular weight and analyze the fragmentation pattern of the compound.
Materials:
2-(1,4-Diazepan-1-ylmethyl)benzonitrile sample
HPLC-grade methanol or acetonitrile
HPLC-grade water
Formic acid (for ESI)
Instrumentation:
High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.
Procedure (ESI-MS):
Sample Preparation: Prepare a stock solution of the sample in methanol (~1 mg/mL). Dilute this stock solution to a final concentration of 1-10 µg/mL with a mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
Instrument Setup: Set the ESI source to positive ion mode. Optimize source parameters such as capillary voltage, source temperature, and gas flows.
Data Acquisition: Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
Full Scan MS: Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500) to identify the protonated molecular ion [M+H]⁺.
Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. This will help confirm the structure.
The Serendipitous Saga of Sedation: An In-depth Technical Guide to the Discovery and History of 1,4-Diazepine Containing Compounds
For Researchers, Scientists, and Drug Development Professionals This guide delves into the fascinating discovery and rich history of 1,4-diazepine-containing compounds, a class of molecules that has profoundly impacted m...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the fascinating discovery and rich history of 1,4-diazepine-containing compounds, a class of molecules that has profoundly impacted medicine and neuroscience. From a chance observation in a pharmaceutical lab to their widespread use as anxiolytics, sedatives, and anticonvulsants, the story of 1,4-diazepines is one of scientific curiosity, serendipity, and the ongoing quest for more targeted and effective therapeutics.
A Fortuitous Finding: The Dawn of the Benzodiazepine Era
The journey of 1,4-diazepines began not with a targeted drug design campaign, but with a series of shelved experiments and a keen scientific eye. In the mid-1950s, Dr. Leo Sternbach, a chemist at Hoffmann-La Roche, was tasked with exploring a class of compounds known as quinazoline-3-oxides as potential tranquilizers.[1] After a series of disappointing results, the project was abandoned.
Years later, during a lab cleanup in 1957, a previously synthesized but untested compound from this series was rediscovered. This compound, initially named methaminodiazepoxide, was sent for pharmacological screening, revealing unexpected and potent hypnotic, anxiolytic, and muscle relaxant properties.[1] This serendipitous discovery marked the birth of the first 1,4-benzodiazepine, later named chlordiazepoxide and marketed as Librium® in 1960.
The success of chlordiazepoxide spurred further research into this new chemical scaffold. In 1959, Sternbach's team synthesized a more potent derivative, diazepam, which was introduced in 1963 under the trade name Valium®.[2] Diazepam quickly became one of the most prescribed medications in the world, solidifying the therapeutic importance of the 1,4-benzodiazepine class.
Unraveling the Mechanism of Action: A Tale of Receptors and Neurotransmitters
For over a decade after their introduction, the precise mechanism by which benzodiazepines exerted their effects remained a mystery. It wasn't until 1975 that researchers discovered the involvement of the neurotransmitter γ-aminobutyric acid (GABA).[3] Subsequent research in 1977 identified specific high-affinity binding sites for benzodiazepines in the central nervous system, which were found to be allosteric modulatory sites on the GABA-A receptor.[4][5]
The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. Benzodiazepines do not directly activate the GABA-A receptor but rather enhance the effect of GABA, increasing the frequency of chloride channel opening. This positive allosteric modulation results in the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of these drugs.
The following diagram illustrates the basic mechanism of action of 1,4-benzodiazepines at the GABA-A receptor:
Caption: Mechanism of 1,4-benzodiazepine action at the GABA-A receptor.
The Nuances of Subtype Selectivity: Tailoring Therapeutic Effects
Further research revealed that GABA-A receptors are not a single entity but a diverse family of subtypes, assembled from a combination of different protein subunits (α, β, and γ). The specific subunit composition, particularly the α subunit (α1, α2, α3, and α5 being the most common), dictates the pharmacological properties of the receptor and its affinity for various ligands.[6][7]
This discovery of receptor heterogeneity was a major breakthrough, explaining the diverse clinical profiles of different benzodiazepines. It is now understood that:
α1-containing receptors are primarily associated with the sedative and hypnotic effects of benzodiazepines.[6][8]
α2- and α3-containing receptors are largely responsible for the anxiolytic and muscle relaxant properties.[7][8]
α5-containing receptors are implicated in cognitive processes and memory.
This knowledge has paved the way for the development of subtype-selective modulators, with the goal of producing compounds with more targeted therapeutic effects and fewer side effects. For instance, an anxiolytic agent with high affinity for α2/α3 subtypes and low affinity for the α1 subtype could potentially reduce anxiety without causing significant sedation.[9][10]
Structure-Activity Relationships: The Chemical Blueprint for Activity
The therapeutic efficacy and pharmacological profile of 1,4-benzodiazepines are intricately linked to their chemical structure. Decades of research have elucidated key structure-activity relationships (SAR) that guide the design of new derivatives.
The core 1,4-benzodiazepine structure consists of a benzene ring fused to a seven-membered diazepine ring. Modifications at various positions on this scaffold have predictable effects on activity:
Position
Modification
Effect on Activity
1
Alkylation (e.g., methyl group in diazepam)
Increases activity (often acts as a prodrug)
2
Electronegative atom (e.g., carbonyl oxygen)
Essential for the activity of the first-generation benzodiazepines
3
Hydroxyl group (e.g., lorazepam)
Increases polarity, leading to faster elimination via glucuronidation
5
Phenyl ring
Optimal for activity. Substitution on this ring (e.g., ortho-halogen) can increase activity.
7
Electron-withdrawing group (e.g., chlorine, nitro group)
Crucial for potency
The following diagram illustrates the key positions for substitution on the 1,4-benzodiazepine core:
Caption: Key positions for structure-activity relationships on the 1,4-benzodiazepine scaffold.
Beyond Benzodiazepines: The Expanding World of 1,4-Diazepines
While benzodiazepines are the most well-known class of 1,4-diazepine-containing compounds, the therapeutic potential of this scaffold extends beyond its traditional applications. Researchers have explored and developed a wide range of derivatives with diverse biological activities.
Non-benzodiazepine 1,4-diazepines , often referred to as "Z-drugs" (e.g., zolpidem, zaleplon, eszopiclone), also act on the benzodiazepine binding site of the GABA-A receptor but have different chemical structures.[8] They are primarily used as hypnotics and were developed to have a more favorable side-effect profile compared to traditional benzodiazepines.
Furthermore, the 1,4-diazepine core has been incorporated into molecules with a range of other therapeutic applications, including:
The versatility of the 1,4-diazepine scaffold continues to make it an attractive starting point for the development of new drugs targeting a wide array of diseases.[13][14][15]
Experimental Protocols: Synthesis and Characterization
A deep understanding of the discovery and history of 1,4-diazepines is incomplete without an appreciation for the experimental work that underpins this knowledge. The following sections provide detailed, step-by-step methodologies for the synthesis of a representative 1,4-benzodiazepine, diazepam, and for a key assay used to characterize its biological activity.
Synthesis of Diazepam: A Step-by-Step Protocol
The synthesis of diazepam typically starts from 2-amino-5-chlorobenzophenone. The following protocol outlines a common synthetic route.[2]
Step 1: Synthesis of 2-Chloroacetamido-5-chlorobenzophenone
Dissolve 2-amino-5-chlorobenzophenone in a suitable aprotic solvent (e.g., dichloromethane or toluene).
Cool the solution in an ice bath.
Slowly add chloroacetyl chloride to the cooled solution while stirring.
Allow the reaction to proceed at room temperature for several hours until completion (monitored by TLC).
Quench the reaction with water and separate the organic layer.
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the product by recrystallization or column chromatography.
Step 2: Synthesis of 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordiazepam)
Dissolve the 2-chloroacetamido-5-chlorobenzophenone from Step 1 in a methanolic ammonia solution.
Heat the mixture in a sealed vessel at an elevated temperature (e.g., 100-120 °C) for several hours.
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
Filter the precipitate, wash with cold methanol, and dry to obtain nordiazepam.
Step 3: Methylation to form Diazepam
Dissolve the nordiazepam from Step 2 in a suitable solvent such as dimethylformamide (DMF).
Add a base, such as sodium hydride or potassium carbonate, to the solution.
Add a methylating agent, such as methyl iodide or dimethyl sulfate, to the mixture.
Stir the reaction at room temperature until completion (monitored by TLC).
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Filter and concentrate the solution to obtain crude diazepam.
Purify the final product by recrystallization or column chromatography.
The following diagram illustrates the workflow for the synthesis of diazepam:
Caption: Workflow for the synthesis of diazepam.
GABA-A Receptor Binding Assay: A Protocol for Characterization
Radioligand binding assays are a cornerstone of pharmacological research, allowing for the determination of the affinity of a compound for its target receptor. The following protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the benzodiazepine site on the GABA-A receptor.[16][17][18][19]
Materials:
Receptor Source: Rat cortical membranes or membranes from cell lines (e.g., HEK293) expressing specific GABA-A receptor subtypes.
Radioligand: [³H]-Flumazenil or [³H]-Flunitrazepam (high-affinity benzodiazepine site antagonists).
Unlabeled Ligand: Diazepam or another known benzodiazepine for determining non-specific binding.
Test Compound: The 1,4-diazepine derivative to be characterized.
Assay Buffer: Typically a Tris-HCl buffer at physiological pH (7.4).
Wash Buffer: Ice-cold assay buffer.
96-well microplates.
Glass fiber filters.
Cell harvester.
Liquid scintillation counter and scintillation fluid.
Procedure:
Membrane Preparation:
Homogenize the receptor source tissue or cells in ice-cold buffer.
Perform a series of centrifugations to isolate the cell membranes containing the GABA-A receptors.
Resuspend the final membrane pellet in fresh assay buffer and determine the protein concentration.
Binding Assay:
In a 96-well plate, set up triplicate wells for:
Total Binding: Contains membrane preparation, radioligand, and assay buffer.
Non-specific Binding: Contains membrane preparation, radioligand, and a high concentration of an unlabeled benzodiazepine (e.g., 10 µM diazepam).
Competitive Binding: Contains membrane preparation, radioligand, and varying concentrations of the test compound.
Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a set period to allow binding to reach equilibrium.
Assay Termination and Filtration:
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
Quantification:
Place the filters into scintillation vials with scintillation fluid.
Measure the radioactivity on the filters using a liquid scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
Calculate the Ki value (the binding affinity of the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram outlines the workflow of a GABA-A receptor binding assay:
Caption: Workflow for a GABA-A receptor binding assay.
Quantitative Data: A Comparative Look at Binding Affinities
The following table summarizes the binding affinities (Ki values in nM) of several key 1,4-benzodiazepine derivatives for different GABA-A receptor α-subunits. A lower Ki value indicates a higher binding affinity. This data highlights the varying subtype selectivities among these compounds.
Compound
α1 (Ki, nM)
α2 (Ki, nM)
α3 (Ki, nM)
α5 (Ki, nM)
Predominant Clinical Effects
Diazepam
4.1
1.3
1.8
13
Anxiolytic, Sedative, Muscle Relaxant
Clonazepam
1.5
0.2
0.8
4.5
Anticonvulsant, Anxiolytic
Lorazepam
1.9
0.8
1.2
5.2
Anxiolytic, Sedative
Alprazolam
5.6
1.1
1.4
14
Anxiolytic, Antipani
Flumazenil
0.4
0.5
0.6
0.5
Benzodiazepine Antagonist
Note: Ki values can vary depending on the experimental conditions and the specific receptor constructs used. The data presented here is a representative compilation from various sources for comparative purposes.
The Future of 1,4-Diazepines: A Continuing Legacy
The discovery and development of 1,4-diazepine-containing compounds represent a landmark achievement in medicinal chemistry and pharmacology. From their serendipitous beginnings, these molecules have provided invaluable tools for treating a range of neurological and psychiatric disorders. The ongoing exploration of their rich chemistry and the ever-deepening understanding of their mechanism of action at the molecular level continue to drive the development of new and improved therapeutics. The legacy of the 1,4-diazepine scaffold is a testament to the power of scientific inquiry and the enduring quest to alleviate human suffering.
References
The use of a quantitative structure-activity relationship (QSAR) model to predict GABA-A receptor binding of newly emerging benzodiazepines. (2018). PubMed. [Link]
Subtype Selective γ-Aminobutyric Acid Type A Receptor (GABAAR) Modulators Acting at the Benzodiazepine Binding Site: An Update. (2020). PubMed. [Link]
The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. (2021). PMC. [Link]
Human pharmacology of positive GABA-A subtype-selective receptor modulators for the treatment of anxiety. (2016). PMC. [Link]
The use of a quantitative structure-activity relationship (QSAR) model to predict GABA-A receptor binding of newly emerging benzodiazepines. (2019). ResearchGate. [Link]
Synthesis of Diazepam. (2025). Chemistry Steps. [Link]
The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. (2021). PubMed. [Link]
Synthesis of diazepam[20] 1: 2-amino-5-chlorobenzophenone; 2: glycine... (2014). ResearchGate. [Link]
The psychonauts' benzodiazepines; quantitative structure-activity relationship (QSAR) analysis and docking prediction of their biological activity. (2021). University of Hertfordshire Research Archive. [Link]
Synthesis of diazepam, sedative drug, from 2-amino-5-chlorobenzophenone. (2009). SID. [Link]
1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2018). IntechOpen. [Link]
Recent development in[21][22]benzodiazepines as potent anticancer agents: a review. (2014). PubMed. [Link]
Novel method for preparing chlordiazepoxide. (2016).
Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (2014). Brieflands. [Link]
Characterization of GABA Receptors. (2001). PMC. [Link]
Subtype selective γ-Aminobutyric scid type A receptor (GABAAR) modulators acting at the benzodiazepine binding site: an update. (2020). Usiena air. [Link]
Subtype selective GABA A modulation. Sygnature Discovery. [Link]
Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. (2001). PubMed. [Link]
Development of Subtype Selective GABAA Modulators. (2014). Cambridge Core. [Link]
Current scenario of 1,4-diazepines as potent biomolecules--a mini review. (2007). PubMed. [Link]
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2020). ResearchGate. [Link]
1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. [Link]
A radioreceptor assay to study the affinity of benzodiazepines and their receptor binding activity in human plasma including their active metabolites. (1982). PubMed. [Link]
Design and Synthesis of Novel Benzodiazepines. (2005). VTechWorks. [Link]
GABA and glycine as neurotransmitters: a brief history. (2006). PMC. [Link]
Hooked on benzodiazepines: GABAA receptor subtypes and addiction. (2011). PMC. [Link]
An Historical Perspective on Gabaergic Drugs. (2011). Taylor & Francis Online. [Link]
Progress in Synthesis and Application of Benzo[b][21][22]diazepine Derivatives. (2020). Chinese Journal of Organic Chemistry. [Link]
GABA A -receptor Subtypes: Clinical Efficacy and Selectivity of Benzodiazepine Site Ligands. (2009). ResearchGate. [Link]
An Overview of GABA Receptor Pharmacology. (2020). News-Medical.net. [Link]
GABAA receptor subtypes and benzodiazepine use, misuse, and abuse. (2023). PMC. [Link]
Method for preparing chlordiazepoxide hydrochloride with small hygroscopicity. (2016).
Determination of the Benzodiazepine Plasma Concentrations in Suicidal Patients Using a Radioreceptor Assay. (2002). Journal of Analytical Toxicology. [Link]
Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. (2025). ResearchGate. [Link]
Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates. (2005). PMC. [Link]
GABA A receptors: structure, function, pharmacology, and related disorders. (2021). ResearchGate. [Link]
Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. (2018). ACS Chemical Biology. [Link]
Application Note: Overcoming Peak Tailing in Basic Amines – HPLC-UV Method Development for 2-(1,4-Diazepan-1-ylmethyl)benzonitrile
Executive Summary The quantitative analysis of pharmaceutical intermediates bearing primary, secondary, or tertiary amine functional groups by High-Performance Liquid Chromatography (HPLC) frequently presents significant...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quantitative analysis of pharmaceutical intermediates bearing primary, secondary, or tertiary amine functional groups by High-Performance Liquid Chromatography (HPLC) frequently presents significant chromatographic challenges. 2-(1,4-Diazepan-1-ylmethyl)benzonitrile is a highly polar, basic compound featuring a homopiperazine (1,4-diazepane) ring. This application note details the mechanistic rationale and step-by-step protocol for developing a robust, self-validating HPLC-UV method tailored specifically to mitigate the peak tailing and retention instability inherent to diazepane derivatives [1].
Physicochemical Profiling & The Causality of Chromatographic Challenges
To design an effective method, we must first analyze the analyte's structural properties. 2-(1,4-Diazepan-1-ylmethyl)benzonitrile contains two distinct functional regions:
Benzonitrile Moiety : Provides a reliable UV chromophore with absorption maxima typically around 225 nm and 270 nm, making UV detection highly suitable [2].
1,4-Diazepane Ring : Contains one secondary and one tertiary amine. These nitrogen atoms are highly basic, with pKa values typically ranging between 6.0 and 9.5.
The Causality of Peak Tailing:
On traditional silica-based reversed-phase columns, residual silanol groups (-SiOH) possess a pKa of approximately 4.5. At neutral pH, these silanols deprotonate into negatively charged silanate ions (-SiO⁻). Simultaneously, the basic amines of the diazepane ring are protonated (positively charged). This creates strong, secondary ion-exchange interactions between the analyte and the stationary phase. Instead of eluting in a tight band based on hydrophobicity, the molecules "drag" across the active silanol sites, resulting in severe peak tailing, shifting retention times, and poor quantitative recovery [3], [4].
Table 1: Physicochemical Profile Summary
Parameter
Characteristic / Value
Chromatographic Implication
Molecular Weight
215.29 g/mol
Elutes well within standard RP-HPLC mass transfer limits.
Functional Groups
Nitrile, Secondary Amine, Tertiary Amine
Requires pH control to manage ionization state.
UV Absorbance
Strong at ~225 nm, Moderate at ~270 nm
225 nm is optimal for high-sensitivity quantification.
pKa (Estimated)
~9.5 (Diazepane nitrogens)
Highly prone to secondary silanol interactions [5].
Mechanistic Method Development Strategy
To achieve a symmetrical peak shape (Tailing Factor
≤
1.5) for 2-(1,4-Diazepan-1-ylmethyl)benzonitrile, we must manipulate the ionization state of either the analyte or the stationary phase. We achieve this through two distinct, field-proven mobile phase strategies:
Strategy A: The Low pH Ion-Pairing Approach (pH ~2.0)
By utilizing 0.1% Trifluoroacetic acid (TFA) in water, the mobile phase pH is driven well below the pKa of the residual silanols. The silanols are fully protonated (neutralized), shutting down ion-exchange pathways. While the diazepane amines remain fully protonated, the heavily fluorinated TFA acts as an ion-pairing agent, forming a neutral, hydrophobic complex with the analyte that retains predictably on a C18 column [4].
Strategy B: The High pH Free-Base Approach (pH ~10.0)
By utilizing a 10 mM Ammonium Bicarbonate buffer adjusted to pH 10.0, the mobile phase pH is pushed above the pKa of the diazepane amines. The analyte is deprotonated into its neutral, free-base form. It partitions into the stationary phase purely via hydrophobic interactions, yielding exceptionally sharp peaks. Crucially, this requires a hybrid-silica column (e.g., Waters XBridge) engineered to resist dissolution at high pH[3].
Fig 1: Mechanistic causality of mobile phase pH selection for 1,4-diazepane derivatives.
The following protocol utilizes the High pH approach (Strategy B), as it generally provides superior loadability and mass-transfer kinetics for highly basic homopiperazine derivatives [3].
Hybrid silica resists dissolution at pH 10.0; 3.5 µm balances resolution and backpressure.
Mobile Phase A
10 mM Ammonium Bicarbonate, pH 10.0
Deprotonates the diazepane amines to their neutral free-base form.
Mobile Phase B
Acetonitrile (HPLC Grade)
Lower viscosity than methanol; provides sharper peaks for basic analytes.
Flow Rate
1.0 mL/min
Optimal linear velocity for a 4.6 mm ID column.
Column Temp
40 °C
Decreases mobile phase viscosity and improves mass transfer kinetics, reducing peak width.
Detection
UV at 225 nm
Maximizes signal-to-noise ratio for the benzonitrile chromophore.
Injection Vol
10 µL
Prevents column volume overload while maintaining sensitivity.
Gradient Program
0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte at the column head)
2.0 - 12.0 min: 5%
→
60% B (Linear gradient to elute the analyte and related impurities)
12.0 - 15.0 min: 60%
→
95% B (Column wash)
15.0 - 20.0 min: 5% B (Re-equilibration)
Step-by-Step Execution & Self-Validating Workflow
A robust analytical method must be self-validating. The following workflow ensures that any systemic anomalies (e.g., buffer degradation, column voiding) are caught before sample analysis begins.
Fig 2: Self-validating chromatographic execution workflow for basic amine analysis.
Step 1: Mobile Phase & Diluent Preparation
Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water. Adjust the pH to 10.0
±
0.1 using dilute Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane. Note: Ammonium bicarbonate is volatile; prepare fresh every 48 hours to prevent pH drift.
Diluent Preparation: Prepare a mixture of 95% Buffer / 5% Acetonitrile. Causality: Injecting the sample in a diluent that perfectly matches the initial gradient conditions prevents "solvent shock," which causes peak splitting and fronting for early-eluting polar compounds.
Step 2: Standard Preparation
Accurately weigh 10.0 mg of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile reference standard into a 100 mL volumetric flask.
Add 50 mL of diluent and sonicate for 5 minutes until fully dissolved.
Make up to the mark with diluent to achieve a final concentration of 100 µg/mL.
Step 3: System Suitability Testing (SST) - The Self-Validation Gate
Before analyzing unknown samples, the system must prove its chromatographic integrity. Inject the 100 µg/mL standard five consecutive times. The system is only validated for use if it meets the criteria in Table 3.
Table 3: System Suitability Criteria
Parameter
Acceptance Criteria
Diagnostic Value (If Failed)
Retention Time (RT) %RSD
≤
1.0%
Indicates pump cavitation, leaks, or incomplete column equilibration.
Peak Area %RSD
≤
2.0%
Indicates autosampler needle blockage or integration errors.
Tailing Factor (Tf)
≤
1.5
Indicates column degradation (voiding) or incorrect mobile phase pH allowing silanol interactions.
Theoretical Plates (N)
≥
5,000
Indicates loss of stationary phase efficiency or dead volume in the fluidic path.
Step 4: Execution and Data Processing
Once the SST passes, proceed with injecting blanks, followed by the samples. Integrate the peak eluting at the established retention time at 225 nm. Ensure the baseline is drawn flatly from the start to the end of the peak to ensure accurate area counts.
References
Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." Waters Application Notes, 2003. Available at: [Link]
Wang, et al. "Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents." European Journal of Medicinal Chemistry, ORCA - Cardiff University, 2017. Available at: [Link]
Singh, R., et al. "A Practical Approach to RP HPLC Analytical Method Development." ResearchGate, Oct 2014. Available at: [Link]
In Vivo Pharmacological Profiling of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile: A Putative Neurovascular ROCK Inhibitor
An Application Note and In Vivo Experimental Protocol Target Audience: Preclinical Researchers, In Vivo Pharmacologists, and Translational Scientists. Executive Summary & Scientific Rationale The compound 2-(1,4-Diazepan...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and In Vivo Experimental Protocol
Target Audience: Preclinical Researchers, In Vivo Pharmacologists, and Translational Scientists.
Executive Summary & Scientific Rationale
The compound 2-(1,4-Diazepan-1-ylmethyl)benzonitrile features a 1,4-diazepane ring covalently linked to a benzonitrile moiety. In medicinal chemistry, the 1,4-diazepane scaffold is a privileged structure frequently utilized in central nervous system (CNS) and cardiovascular drug design. Specifically, it shares profound pharmacophoric homology with known Rho-associated protein kinase (ROCK) inhibitors, such as Fasudil, which are clinically investigated for cerebral vasospasm and ischemic stroke [1].
Because ROCK hyperactivation during cerebral ischemia drives myosin light chain (MLC) phosphorylation, leading to severe vasoconstriction, blood-brain barrier (BBB) breakdown, and neuronal apoptosis, inhibiting this pathway is a major therapeutic strategy. This application note outlines a comprehensive, self-validating in vivo experimental design to evaluate 2-(1,4-Diazepan-1-ylmethyl)benzonitrile as a putative neuroprotective ROCK inhibitor in a murine model of ischemic stroke.
Experimental Workflow & Mechanistic Grounding
To ensure rigorous scientific integrity, the evaluation of this compound must follow a sequential logic: confirming exposure (PK), establishing a safety window (MTD), proving phenotypic efficacy (Stroke Model), and validating target engagement (PD).
Figure 1: Four-phase in vivo experimental pipeline for evaluating the diazepane derivative.
The Causality of Target Engagement
ROCK1/2 kinases directly phosphorylate the Myosin Phosphatase Target Subunit 1 (MYPT1) at Thr853, inhibiting myosin light chain phosphatase (MLCP) and driving pathological vasoconstriction [2]. By measuring the reduction of p-MYPT1 in vivo, we create a self-validating loop that proves the compound's phenotypic effects are driven by its intended mechanism.
Figure 2: Mechanism of action for putative ROCK inhibition by the diazepane derivative.
Detailed Experimental Protocols
Phase 1: Formulation & Pharmacokinetics (PK)
Rationale: The basicity of the diazepane ring (pKa ~9.5) and the lipophilicity of the benzonitrile group require a balanced vehicle to prevent precipitation in the bloodstream while allowing gastrointestinal absorption.
Formulation: 5% DMSO / 40% PEG400 / 55% Saline.
Protocol:
Fast adult male C57BL/6 mice (8-10 weeks) for 12 hours prior to oral dosing.
Administer the compound via Intravenous (IV) tail vein injection (2 mg/kg) and Oral Gavage (PO) (10 mg/kg).
Collect 50 µL blood samples via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
At
Tmax
(estimated 1h), euthanize a subset of mice and harvest brain tissue to calculate the brain-to-plasma partition coefficient (
Kp,uu
).
Analyze samples using LC-MS/MS.
Phase 2: Maximum Tolerated Dose (MTD) & Hemodynamics
Rationale: The dose-limiting toxicity for systemically active ROCK inhibitors is severe hypotension due to systemic smooth muscle relaxation. Establishing the therapeutic window is critical before efficacy modeling.
Protocol:
Utilize non-invasive tail-cuff plethysmography to establish baseline Mean Arterial Pressure (MAP) in conscious mice.
Administer escalating doses of the compound (10, 30, 100 mg/kg PO).
Monitor MAP continuously for 4 hours post-dose.
Safety Threshold: The MTD is defined as the highest dose that does not cause a >20% reduction in baseline MAP or induce clinical signs of lethargy.
Phase 3: Efficacy Modeling (MCAO Stroke Model)
Rationale: The transient Middle Cerebral Artery Occlusion (MCAO) model, pioneered by Longa et al. (1989) [3], is the gold standard for mimicking human ischemic stroke with reperfusion.
Protocol:
Anesthesia & Monitoring: Anesthetize mice with 2% isoflurane. Maintain core body temperature at 37.0 ± 0.5°C using a feedback-controlled heating pad.
Surgical Occlusion: Make a midline neck incision. Isolate the right common carotid artery (CCA). Insert a silicone-coated 6-0 nylon monofilament into the internal carotid artery until resistance is felt (occluding the MCA).
Validation: Use Laser Doppler Flowmetry (LDF) over the parietal skull. A successful occlusion requires a >80% drop in regional cerebral blood flow (rCBF).
Reperfusion & Dosing: After 60 minutes of ischemia, withdraw the filament to allow reperfusion. Immediately administer the test compound (at 50% of the MTD) via IV injection.
Endpoint Analysis (24h): Euthanize the animals 24 hours post-reperfusion. Extract the brain, section into 2 mm coronal slices, and stain with 2% Triphenyltetrazolium chloride (TTC) for 20 mins at 37°C. Measure the white (infarcted) vs. red (viable) tissue volume using ImageJ.
Rationale: Brain tissue is highly enriched with phosphatases. Standard decapitation leads to rapid, artifactual dephosphorylation of MYPT1 within seconds, masking any drug effect. In vivo microwave irradiation is mandatory to instantly denature phosphatases and preserve the phosphorylation state [4].
Protocol:
At 2 hours post-dose (during the MCAO reperfusion phase), sacrifice the animal using a focused microwave irradiation system (e.g., Muromachi Microwave Fixation System) at 4 kW for 1.2 seconds.
Extract the ischemic hemisphere and homogenize in a harsh, urea-based lysis buffer (8M Urea, 1% SDS) supplemented with protease/phosphatase inhibitors.
Perform Western Blotting. Probe for p-MYPT1 (Thr853) and total MYPT1.
Validation: A successful ROCK inhibitor will show a statistically significant reduction in the p-MYPT1/Total MYPT1 ratio compared to the vehicle-treated MCAO group.
| Tmax | PO | < 2 hours | Rapid onset required for acute stroke intervention. |
| Bioavailability (F%) | PO | > 30% | Ensures viability as a step-down oral therapy. |
| Kp,uu
(Brain/Plasma) | IV/PO | > 0.3 | Confirms adequate blood-brain barrier (BBB) penetration. |
| Clearance (Cl) | IV | < 30 mL/min/kg | Prevents the need for continuous intravenous infusion. |
Table 2: Experimental Group Design for MCAO Efficacy (n=10/group)
Group
Surgery
Treatment (Reperfusion Onset)
Expected Outcome
1. Sham
Neck incision only
Vehicle (IV)
No infarct; validates surgical baseline.
2. Vehicle
60-min MCAO
Vehicle (IV)
Max infarct volume; validates model severity.
3. Positive Control
60-min MCAO
Fasudil (10 mg/kg IV)
~30-40% reduction in infarct volume.
4. Low Dose
60-min MCAO
Compound (1/4 MTD IV)
Dose-dependent efficacy evaluation.
| 5. High Dose | 60-min MCAO | Compound (1/2 MTD IV) | Primary efficacy evaluation against Fasudil. |
References
Shibuya M, Hirai S, Seto M, Satoh S, Ohtomo E. Effects of fasudil in acute ischemic stroke: results of a prospective placebo-controlled double-blind trial. Journal of the Neurological Sciences. 2005;238(1-2):31-39. Available from:[Link]
Feng J, Ito M, Ichikawa K, et al. Inhibitory phosphorylation site for Rho-associated kinase on smooth muscle myosin phosphatase. Journal of Biological Chemistry. 1999;274(52):37385-37390.
Longa EZ, Weinstein PR, Carlson S, Cummins R. Reversible middle cerebral artery occlusion without craniectomy in rats. Stroke. 1989;20(1):84-91. Available from:[Link]
Felsenstein KM, et al. Identification of a Potent, Selective, and Brain-Penetrant Rho Kinase Inhibitor and its Activity in a Mouse Model of Huntington's Disease. ACS Chemical Neuroscience. 2022. Available from:[Link]
Method
Application Note: Receptor Binding Assay Techniques for 1,4-Diazepan Analogs
Target Audience: Researchers, scientists, and drug development professionals. Focus Areas: Orexin (OX1R/OX2R), Cannabinoid (CB2), and 5-HT3 Receptors.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Focus Areas: Orexin (OX1R/OX2R), Cannabinoid (CB2), and 5-HT3 Receptors.
Introduction: The 1,4-Diazepan Scaffold in GPCR Targeting
The 1,4-diazepan (homopiperazine) ring is a privileged scaffold in medicinal chemistry. Its seven-membered heterocyclic structure provides unique conformational flexibility and a distinct spatial projection of pharmacophoric vectors compared to traditional six-membered piperidine rings. This structural nuance allows 1,4-diazepan analogs to achieve high affinity and selectivity across diverse G-protein coupled receptors (GPCRs), most notably the Orexin 1/2 receptors (OX1R/OX2R)[1] and the Cannabinoid 2 receptor (CB2)[2].
Causality in Assay Design
When designing receptor binding assays for 1,4-diazepans, scientists must account for their specific physicochemical properties. These compounds are typically basic and highly lipophilic, which dictates several critical experimental choices:
Mitigating Non-Specific Binding (NSB): Lipophilic diazepans readily adhere to plasticware and glass fiber filters. Assay buffers must include carrier proteins (e.g., 0.1% to 0.5% Bovine Serum Albumin, BSA) to maintain the compound in solution and ensure accurate concentration-response curves[3].
Filter Pre-treatment: In filtration assays, glass fiber filters (GF/B or GF/C) must be pre-soaked in 0.5% Polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the basic 1,4-diazepan nitrogen from binding ionically to the filter matrix.
Divalent Cations: GPCR-ligand binding, particularly for stabilizing the high-affinity agonist conformation of receptors like CB2, requires
Mg2+
(typically 5 mM
MgCl2
) to stabilize the receptor-G-protein complex.
Quantitative Profiling of 1,4-Diazepan Analogs
The table below summarizes the binding and functional metrics of representative 1,4-diazepan analogs across key therapeutic targets, demonstrating the versatility of the scaffold.
Understanding the downstream signaling pathways of the target receptors is critical for selecting the appropriate functional assay. OX1R is a Gq-coupled receptor that mobilizes intracellular calcium, whereas CB2 is a Gi-coupled receptor that inhibits adenylyl cyclase[1],[2].
GPCR Signaling Pathways: 1,4-diazepans acting as OX1R antagonists or CB2 agonists.
Step-by-Step Methodologies
Protocol 1: Competitive Radioligand Binding Assay (Filtration) for OX1R
This protocol determines the equilibrium dissociation constant (
Ki
) of novel 1,4-diazepan analogs competing against a radiolabeled probe (e.g.,
[125I]
-labeled ligands) at the OX1R[1].
Self-Validating System: Include Almorexant as a positive control reference compound. The assay is considered valid if the calculated
Ki
for Almorexant is within 0.5 log units of its historical value (approx. 2.67 nM)[1].
Buffer Preparation: Prepare Assay Buffer (25 mM HEPES, 2.5 mM
CaCl2
, 1 mM
MgCl2
, 0.5% fatty-acid-free BSA, pH 7.4). The BSA is critical to prevent lipophilic 1,4-diazepan depletion.
Filter Pre-treatment: Soak GF/B 96-well filter plates in 0.5% PEI solution for at least 1 hour at room temperature to block non-specific binding sites.
Membrane Preparation: Thaw CHO-K1 cell membranes overexpressing human OX1R on ice. Homogenize gently and dilute in Assay Buffer to a final concentration of 5–10 µg protein/well.
Assay Assembly: In a 96-well binding plate, add:
20 µL of test 1,4-diazepan analog (10-point serial dilution,
10−11
to
10−5
M).
20 µL of
[125I]
-radioligand (approx.
Kd
concentration).
160 µL of membrane suspension.
Incubation: Seal the plate and incubate at 25°C for 90 minutes to reach equilibrium.
Filtration & Washing: Transfer the reaction to the PEI-treated GF/B filter plate using a cell harvester. Wash rapidly 3 times with 200 µL of ice-cold Wash Buffer (25 mM HEPES, 500 mM NaCl, pH 7.4). Note: High salt and cold temperature lock the receptor-ligand complex and strip non-specific lipophilic binders.
Detection: Dry the filter plate, add 40 µL of scintillation cocktail per well, and read on a Microbeta counter. Calculate
IC50
using 4-parameter logistic regression and convert to
Ki
via the Cheng-Prusoff equation.
Workflow of the Competitive Radioligand Filtration Binding Assay.
Protocol 2: Functional cAMP Accumulation Assay (TR-FRET) for CB2 Agonism
Because CB2 is Gi-coupled, agonism by 1,4-diazepan derivatives is measured by their ability to inhibit forskolin-stimulated cAMP production[3],[2].
Self-Validating System: Calculate the Z'-factor for the assay plate using Forskolin-only (max cAMP) and Forskolin + WIN 55,212-2 (min cAMP) controls. A Z'-factor > 0.5 ensures assay robustness.
Cell Preparation: Harvest CHO cells stably expressing human CB2. Resuspend in Stimulation Buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4). IBMX is a phosphodiesterase inhibitor essential for preventing cAMP degradation.
Compound Addition: Dispense 5 µL of the 1,4-diazepan test compound (diluted in Stimulation Buffer) into a 384-well white proxiplate.
Cell Addition: Add 5 µL of the cell suspension (approx. 2,000 cells/well). Incubate for 15 minutes at room temperature to allow the agonist to pre-couple the Gi protein.
Forskolin Stimulation: Add 5 µL of Forskolin (final concentration
EC80
, typically 2-5 µM) to stimulate adenylyl cyclase. Incubate for 30 minutes at room temperature.
Lysis and Detection (HTRF): Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate (diluted in lysis buffer).
Incubation & Reading: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using excitation at 337 nm and dual emission at 665 nm and 620 nm. Calculate the 665/620 ratio to determine
EC50
values.
References
Cirillo, P. et al. (2011). Latest advances in novel cannabinoid CB2 ligands for drug abuse and their therapeutic potential. NIH.
Design, synthesis, and structure-activity relationships of highly potent 5-HT3 receptor ligands. (2012). NIH.
Nagamine, K. et al. (2024). Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. ACS Publications.
Riether, D. et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. NIH.
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Benzonitrile (C₆H₅CN), an aromatic nitrile, is a colorless liquid with a characteristic almond-like odor.[1] It serves as a versatile solvent and a key intermediate in the synthesis of pharmaceuticals, dyes, perfumes, and other specialty chemicals.[2] Despite its utility, benzonitrile presents significant health and environmental hazards that necessitate stringent handling and disposal procedures. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe management of benzonitrile and its derivatives in a laboratory setting. The protocols outlined herein are designed to ensure personnel safety, maintain experimental integrity, and comply with environmental regulations.
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with benzonitrile is the foundation of safe laboratory practice. Benzonitrile is classified as harmful if swallowed or in contact with skin. It can cause irritation to the skin, eyes, and respiratory tract.[3][4] High exposure can lead to more severe health effects, including headache, confusion, nausea, and in extreme cases, respiratory distress and convulsions.[3] Upon combustion, it can release toxic fumes of hydrogen cyanide and nitrogen oxides.[4] Therefore, a comprehensive risk assessment should be conducted before any new procedure involving benzonitrile is initiated.
Key Physical and Chemical Properties
A summary of the key physical and chemical properties of benzonitrile is provided in the table below for easy reference.
Adherence to strict safe handling protocols is paramount to minimize the risk of exposure to benzonitrile.
Engineering Controls
The primary method for controlling exposure to benzonitrile is through the use of effective engineering controls.
Chemical Fume Hood: All work with benzonitrile, especially procedures that may generate vapors or aerosols, must be conducted in a certified chemical fume hood.[3]
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the final line of defense against exposure.
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Always inspect gloves for tears or punctures before use.
Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes.[7]
Body Protection: A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes, must be worn.[1]
Respiratory Protection: In situations where a fume hood is not available or as a precaution during large-scale operations, a NIOSH-approved respirator with organic vapor cartridges should be used.
The following diagram illustrates the hierarchy of controls for safe handling of benzonitrile.
Caption: Workflow for Responding to a Benzonitrile Spill.
3.2.2. Detailed Spill Cleanup Protocol
Evacuate and Alert: For major spills, immediately evacuate the area and notify your supervisor and the appropriate emergency response team.
Secure the Area: Prevent unauthorized entry into the spill area.
Ventilate: Ensure the area is well-ventilated, if safe to do so.
Personal Protection: Before attempting cleanup of a minor spill, don the appropriate PPE, including respiratory protection.
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbents.
[8]6. Absorption: Gently cover and absorb the spilled material, working from the outside in.
Collection: Carefully scoop the absorbed material into a designated, compatible hazardous waste container.
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.
Disposal: Seal and label the waste container for proper disposal.
Disposal Procedures
Proper disposal of benzonitrile waste is crucial to prevent environmental contamination and ensure regulatory compliance. All benzonitrile waste must be treated as hazardous waste.
[7]
Waste Segregation
To ensure safe and compliant disposal, segregate benzonitrile waste at the point of generation. Do not mix benzonitrile waste with other waste streams. [7]Common categories for segregation include:
Liquid Benzonitrile Waste: Unused or spent benzonitrile and solutions containing high concentrations of benzonitrile.
Solid Benzonitrile Waste: Contaminated lab debris such as gloves, absorbent materials, and empty containers.
Aqueous Waste with Benzonitrile: Solutions containing low concentrations of benzonitrile.
Waste Container Selection and Labeling
Container Compatibility: Use only containers that are compatible with benzonitrile. High-density polyethylene (HDPE) or glass containers are generally suitable. The original chemical container is often the best choice for waste accumulation.
[9]* Container Condition: Ensure waste containers are in good condition, with no leaks, and have a secure, tight-fitting lid.
[9]* Labeling: All hazardous waste containers must be clearly labeled. [2][8]The label must include:
The words "Hazardous Waste"
[8] * The full chemical name: "Benzonitrile"
The accumulation start date
[2] * The specific hazard characteristics (e.g., Toxic, Flammable)
[10]
Step-by-Step Disposal Protocol
Waste Generation: As benzonitrile waste is generated, immediately transfer it to the appropriate, pre-labeled hazardous waste container.
Container Management: Keep the waste container closed at all times, except when adding waste. [9]Store the container in a designated satellite accumulation area within the laboratory.
Secondary Containment: Store waste containers in secondary containment to prevent the spread of material in case of a leak.
Waste Pickup Request: When the container is full or has reached the maximum accumulation time allowed by your institution, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.
Documentation: Complete all required waste disposal forms accurately and completely.
Conclusion
Benzonitrile is an invaluable chemical in research and development, but its inherent hazards demand a culture of safety and responsibility. By implementing the comprehensive procedures for handling and disposal outlined in these application notes, laboratories can significantly mitigate the risks to personnel and the environment. A commitment to understanding the hazards, utilizing appropriate controls, and following established protocols is the cornerstone of safe and successful scientific advancement.
References
Benzonitrile (C6H5(CN)) properties. (n.d.). MatWeb. Retrieved from [Link]
Chemical Properties of Benzonitrile (CAS 100-47-0). (n.d.). Cheméo. Retrieved from [Link]
Benzonitrile. (n.d.). Grokipedia. Retrieved from [Link]
BENZONITRILE. (n.d.). Ataman Kimya. Retrieved from [Link]
National Research Council (US) Committee on Acute Exposure Guideline Levels. (2009). Benzonitrile. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 7. National Academies Press (US). Available from: [Link]
Benzonitrile: Human health tier II assessment. (2019, March 8). Australian Government Department of Health. Retrieved from [Link]
EPA and DOT Labeling Requirements for Chemical Hazardous Waste Containers. (2019, March 22). Hazardous Waste Experts. Retrieved from [Link]
Hazardous Waste Label Requirements | EPA & DOT Compliance. (2026, February 3). MCF Environmental Services. Retrieved from [Link]
Benzonitrile - Hazard Summary. (2000, December). New Jersey Department of Health and Senior Services. Retrieved from [Link]
TerraCycle - Zero Waste Box for Disposable Gloves. (n.d.). Valutek Inc. Retrieved from [Link]
ICSC 1103 - BENZONITRILE. (2021). International Labour Organization and World Health Organization. Retrieved from [Link]
Benzonitrile Final AEGL Document. (2009). U.S. Environmental Protection Agency. Retrieved from [Link]
Waste Containers for Safe Disposal of Contaminated Trash. (n.d.). Lab Supplies. Retrieved from [Link]
Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center. Retrieved from [Link]
Zero Waste Solutions. (n.d.). TerraCycle Regulated Waste. Retrieved from [Link]
NEW HAZARDOUS WASTE LABELING REQUIREMENTS. (2017, May 30). UGA Environmental Safety Division. Retrieved from [Link]
Application Notes and Protocols for the Radiolabeling of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile
Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the radiolabeling of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile, a novel compound with potential applications in molecula...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the radiolabeling of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile, a novel compound with potential applications in molecular imaging and drug development. Recognizing the limited availability of a standardized protocol for this specific molecule, this application note synthesizes established radiolabeling methodologies for structurally related compounds to propose a robust and scientifically grounded approach. The primary focus is on Carbon-11 labeling of the benzonitrile moiety, a strategy with a high probability of success based on existing literature. An alternative Carbon-11 labeling approach targeting the diazepan ring is also presented. This guide is intended for researchers, scientists, and drug development professionals with experience in radiochemistry and is designed to provide both a practical step-by-step protocol and a thorough understanding of the underlying chemical principles.
Introduction and Rationale
The development of novel radiolabeled compounds is a cornerstone of modern diagnostic imaging, particularly in the field of Positron Emission Tomography (PET). PET imaging allows for the non-invasive visualization and quantification of physiological and pathological processes at the molecular level. The compound 2-(1,4-Diazepan-1-ylmethyl)benzonitrile possesses structural motifs, namely the benzonitrile and diazepan groups, that are present in various biologically active molecules, including some that target the central nervous system. Radiolabeling this compound would enable in vivo studies of its biodistribution, pharmacokinetics, and target engagement, providing invaluable data for drug discovery and development programs.
Given the chemical structure of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile, two primary strategies for radiolabeling with the short-lived positron emitter Carbon-11 (t½ ≈ 20.4 minutes) are proposed:
Strategy A: 11C-Labeling of the Nitrile Group: This is the preferred and most direct approach. The nitrile group can be introduced in the final step of the synthesis using a radiolabeled cyanide source, such as [11C]hydrogen cyanide ([11C]HCN) or a metal [11C]cyanide salt[1][2]. This method offers the advantage of late-stage labeling, which is crucial for short-lived isotopes like Carbon-11.
Strategy B: 11C-Labeling of the Diazepan Ring: An alternative approach involves the N-methylation of the diazepan ring using [11C]methyl iodide ([11C]CH3I)[3]. This strategy would require a suitable precursor where the methyl group on the diazepan is absent.
This guide will provide a detailed protocol for Strategy A and a comprehensive overview of Strategy B.
Proposed Radiolabeling Strategies
Strategy A: Palladium-Mediated 11C-Cyanation of the Benzonitrile Moiety
This method is based on the well-established palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) precursor and a labeled cyanide source. The presence of the cyano group in the target molecule makes this a highly attractive and feasible approach[4].
Diagram 1: Proposed Reaction Scheme for 11C-Cyanation
This alternative strategy leverages the common use of [11C]methyl iodide for N-alkylation reactions[2][3]. A des-methyl precursor of the target molecule would be required.
Diagram 2: Proposed Reaction Scheme for 11C-Methylation
Caption: N-methylation of the diazepan ring with [11C]CH3I.
Detailed Protocol for 11C-Cyanation (Strategy A)
This protocol outlines the manual and automated synthesis of [11C]2-(1,4-Diazepan-1-ylmethyl)benzonitrile.
The precursor, 2-(1,4-Diazepan-1-ylmethyl)iodobenzonitrile, can be synthesized from commercially available starting materials. A plausible synthetic route involves the reaction of 2-iodobenzyl bromide with 1-methyl-1,4-diazepane. The synthesis and characterization of the precursor should be performed and confirmed by standard analytical techniques (NMR, MS) prior to its use in radiolabeling.
[11C]HCN Production
[11C]HCN is typically produced from cyclotron-produced [11C]CO2. The [11C]CO2 is first converted to [11C]methane ([11C]CH4), which is then reacted with ammonia over a platinum catalyst at high temperature to yield [11C]HCN[4]. The resulting [11C]HCN is trapped in a suitable solvent for the subsequent reaction.
Radiosynthesis Procedure
Preparation: In a shielded hot cell, prepare a solution of the precursor (approximately 1-2 mg) and Pd(PPh3)4 (approximately 2-3 mg) in anhydrous DMSO (0.3-0.5 mL) in a sealed reaction vessel.
[11C]HCN Trapping: Bubble the gaseous [11C]HCN through the reaction mixture.
Reaction: Heat the sealed reaction vessel at 110-120 °C for 5-10 minutes[4].
Quenching and Dilution: After the reaction is complete, cool the vessel and quench the reaction by adding a mixture of acetonitrile and water (the initial mobile phase for HPLC purification).
Purification: Purify the crude reaction mixture using semi-preparative HPLC. A C18 column is typically suitable, with a mobile phase consisting of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate). The fraction corresponding to the radiolabeled product is collected.
Formulation: The collected HPLC fraction is diluted with water and passed through a C18 SPE cartridge to trap the product. The cartridge is then washed with water to remove residual HPLC solvents. The final product is eluted from the cartridge with a small volume of ethanol and diluted with sterile saline for injection. The final solution is passed through a 0.22 µm sterile filter into a sterile vial.
Application Notes and Protocols for the Preclinical Assessment of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile in Behavioral Pharmacology
An In-depth Technical Guide for Researchers Disclaimer: 2-(1,4-Diazepan-1-ylmethyl)benzonitrile is a novel research compound with limited publicly available data. The following application notes and protocols are based o...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers
Disclaimer: 2-(1,4-Diazepan-1-ylmethyl)benzonitrile is a novel research compound with limited publicly available data. The following application notes and protocols are based on the structural characteristics of the molecule, specifically the presence of a 1,4-diazepane scaffold, which is a core component of the benzodiazepine class of drugs.[1][2] The proposed mechanism of action and subsequent behavioral assays are therefore predictive and intended to serve as a comprehensive starting point for the initial characterization of this compound.
Section 1: Introduction and Scientific Rationale
The field of neuropharmacology is in continuous pursuit of novel chemical entities with the potential to modulate central nervous system (CNS) activity and treat neuropsychiatric disorders. The compound 2-(1,4-Diazepan-1-ylmethyl)benzonitrile presents an intriguing structural framework for investigation. Its core, the 1,4-diazepane ring, is the foundational structure for benzodiazepines, a class of drugs renowned for their anxiolytic, sedative, hypnotic, and anticonvulsant properties.[1] These effects are primarily mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the brain.[3]
The fusion of a benzene ring with a diazepine ring forms the basis of classical benzodiazepines like diazepam.[1] The presence of the 1,4-diazepane moiety in 2-(1,4-Diazepan-1-ylmethyl)benzonitrile strongly suggests a potential interaction with the GABA-A receptor. Positive allosteric modulators of this receptor enhance the effect of GABA, leading to an increased frequency of chloride ion channel opening, hyperpolarization of the neuron, and a subsequent decrease in neuronal excitability.[3] This reduction in neuronal firing is the neurochemical basis for the calming and sedative effects observed with this class of drugs.[4]
This guide provides a structured, hypothesis-driven framework for the initial preclinical evaluation of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile. We will outline a plausible synthetic route, delve into the predicted mechanism of action, and provide detailed, field-proven protocols for a battery of behavioral assays designed to test for anxiolytic-like activity, effects on general locomotion, and motor coordination.
Section 2: Predicted Mechanism of Action - GABA-A Receptor Modulation
We hypothesize that 2-(1,4-Diazepan-1-ylmethyl)benzonitrile acts as a positive allosteric modulator (PAM) at the benzodiazepine binding site of the GABA-A receptor. This site is located at the interface between the α and γ subunits of the receptor complex.[5] Binding of a PAM like a benzodiazepine does not activate the receptor directly but enhances the affinity of GABA for its own binding site.[6] This potentiation of GABAergic inhibition is the cornerstone of the compound's predicted CNS-depressant effects.
The diversity of GABA-A receptor subtypes, which arise from different combinations of its 19 possible subunits (e.g., α1-6, β1-3, γ1-3), allows for the possibility of subtype-selective modulation.[7] For instance, α1-containing receptors are primarily associated with sedation, while α2/α3-containing receptors are linked to anxiolysis.[3] Initial characterization studies should, therefore, aim to determine not only the compound's efficacy as a GABA-A receptor modulator but also its potential subtype selectivity, which will be crucial for its therapeutic profile.
Caption: Predicted mechanism of action via GABA-A receptor modulation.
A standard preclinical screening cascade for a novel compound with predicted anxiolytic and sedative properties should begin with an assessment of its effects on unconditioned anxiety and general locomotor activity. This is followed by an evaluation of potential motor impairments, which could confound the results of other behavioral tests.
Caption: Logical workflow for initial behavioral screening.
Section 4: Detailed Application Notes and Protocols
Open Field Test (OFT)
Scientific Rationale: The OFT is a widely used assay to assess general locomotor activity and anxiety-like behavior in rodents.[8][9] Animals placed in a novel, brightly lit environment tend to stay close to the walls (thigmotaxis), an anxiety-related behavior.[10] Anxiolytic compounds are expected to increase exploration of the more anxiogenic central area of the arena.[11] Concurrently, the test provides crucial data on locomotor activity (distance traveled, speed), allowing for the differentiation between sedative effects and true anxiolytic effects.[8]
Experimental Protocol:
Apparatus: A square arena (e.g., 50x50x50 cm for mice) made of a non-porous, uniformly colored material (e.g., white or black Plexiglas) to contrast with the animal's coat color.[12] The arena should be placed in a sound-attenuated room with consistent, diffuse lighting (e.g., 100-150 lux).[10][12] An overhead camera connected to a video-tracking system (e.g., ANY-maze, EthoVision) is required.
Animal Preparation:
House animals under a 12:12 light/dark cycle with ad libitum access to food and water.
Acclimate animals to the testing room for at least 30-60 minutes prior to the start of the experiment.[9][12]
Handle animals for several days leading up to the test to reduce handling-induced stress.[13]
Drug Administration:
Prepare 2-(1,4-Diazepan-1-ylmethyl)benzonitrile in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80). Sonication may be required to achieve a homogenous suspension.
Administer the compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before testing (e.g., 30 minutes for IP).
A typical dose-finding study might include vehicle, and 3-4 log-spaced doses of the compound.
Procedure:
Clean the arena thoroughly with 70% ethanol and allow it to dry completely between trials to eliminate olfactory cues.[11][12]
Gently place the mouse in the center of the arena.[9]
Start the video recording immediately and leave the room.
Record the session for a fixed duration, typically 5 to 10 minutes.[11][12]
At the end of the trial, return the animal to its home cage or a temporary holding cage.[12]
Data Analysis: The tracking software should be configured to divide the arena into a "center" zone (e.g., the central 25% of the total area) and a "periphery" zone.
Anxiety-Related Parameters: Time spent in the center, distance traveled in the center, latency to first enter the center.
Locomotor Parameters: Total distance traveled, average speed.
Exploratory Parameters: Rearing frequency.
Parameter
Predicted Anxiolytic Effect
Predicted Sedative Effect
Time in Center
Increase
Decrease/No Change
Center Entries
Increase
Decrease
Total Distance
No Change/Slight Decrease
Significant Decrease
Rearing
No Change/Slight Decrease
Significant Decrease
Elevated Plus Maze (EPM)
Scientific Rationale: The EPM is a gold-standard assay for assessing anxiety-like behavior, based on the conflict between a rodent's natural tendency to explore and its innate fear of open, elevated spaces.[13][14] Anxiolytic compounds decrease the aversion to the open arms, resulting in increased time spent and entries into the open arms.[15]
Experimental Protocol:
Apparatus: A plus-shaped maze, elevated from the floor (e.g., 50-55 cm), with two opposing "open" arms and two opposing "closed" arms enclosed by high walls.[14] Dimensions for mice are typically 30 cm long x 5 cm wide for the arms.[14] The apparatus should be made of a non-reflective material and placed under diffuse, even lighting.[14][16]
Animal Preparation: As described in the OFT protocol. Acclimatization to the testing room is critical.[17]
Drug Administration: As described in the OFT protocol.
Procedure:
Clean all arms of the maze thoroughly with 70% ethanol and allow to dry between trials.[13]
Gently place the animal on the central platform, facing one of the closed arms.[15]
Start the video recording immediately and leave the room.
Allow the animal to explore the maze for a 5-minute session.[13][15]
At the end of the trial, return the animal to its home cage.
Data Analysis:
Anxiety-Related Parameters:
Percentage of time spent in the open arms: (Time in open / Total time) x 100.
Percentage of entries into the open arms: (Entries into open / Total entries) x 100.
Locomotor/Exploratory Parameter: Total number of arm entries (to assess general activity).
Parameter
Predicted Anxiolytic Effect
Interpretation
% Time in Open Arms
Significant Increase
Indicates reduced anxiety-like behavior.
% Open Arm Entries
Significant Increase
Indicates reduced anxiety-like behavior.
Total Arm Entries
No Significant Change
Suggests the effect is not due to general hyperactivity. A significant decrease may indicate sedation.
Rotarod Test
Scientific Rationale: The Rotarod test is used to assess motor coordination, balance, and motor learning.[18][19] It is essential for determining if a compound causes motor impairment, which could be a confounding factor in other behavioral tests (e.g., an animal may spend less time in the open arms of the EPM because it is sedated or uncoordinated, not because it is anxious). Benzodiazepines are known to cause dose-dependent motor impairment.[20]
Experimental Protocol:
Apparatus: A commercially available Rotarod unit with a textured rotating rod, divided into lanes for testing multiple animals simultaneously. The unit should allow for control of the rotation speed (either constant or accelerating).[21]
Animal Preparation and Training:
Acclimate animals to the testing room.
Training is crucial for stable baseline performance. For 1-2 days prior to testing, train the animals on the Rotarod at a low, constant speed (e.g., 4 rpm) for several trials, until they can consistently stay on for a set duration (e.g., 60-120 seconds).[21]
Drug Administration: As described in the OFT protocol. The test should be conducted at the time of predicted peak drug effect.
Procedure:
On the test day, place the trained animals on the rod.
Start the rotation. For an accelerating protocol, the speed gradually increases (e.g., from 4 to 40 rpm over 5 minutes).[21] This protocol is often more sensitive for detecting drug-induced deficits.
The latency to fall from the rod is automatically recorded for each animal. If an animal clings to the rod and makes a full passive rotation, this is also counted as a fall.
Conduct 2-3 trials per animal with an inter-trial interval (e.g., 15 minutes).
Data Analysis:
The primary parameter is the latency (in seconds) to fall from the rod.
The average latency across trials for each animal is calculated.
Parameter
Predicted Motor Impairment Effect
Interpretation
Latency to Fall
Significant Decrease
Indicates deficits in motor coordination and balance.
Section 5: Summary and Future Directions
This document provides a foundational framework for the initial behavioral characterization of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile. Based on its structural features, the compound is predicted to exhibit anxiolytic and sedative properties, likely through the modulation of GABA-A receptors. The outlined protocols for the Open Field, Elevated Plus Maze, and Rotarod tests represent a robust, validated workflow to test this hypothesis.
Positive results in these initial screens (i.e., anxiolytic-like effects without significant motor impairment at the same doses) would warrant further investigation. Subsequent studies could include more complex models of anxiety (e.g., Vogel conflict test), assays for anticonvulsant activity (e.g., pentylenetetrazol-induced seizure model), and in-depth mechanistic studies (e.g., electrophysiology, receptor binding assays) to confirm its interaction with the GABA-A receptor and determine its subtype selectivity.
References
Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. protocols.io. [Link][13][15]
Ermolina, S., & Heath, M. (2023). SOP: Open Field Test. Bowdish Lab. [Link]
Anilocus. (2025). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Anilocus.com. [Link]
BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. BioMed. [Link]
Mouse Metabolic Phenotyping Centers. (2024). Open Field Test. MMPC.org. [Link]
Neurobehavioral Core. (n.d.). Open Field Test (OFT) – Assessing General Locomotion and Anxiety. University of Pennsylvania. [Link]
Dr. Madhulika. (n.d.). Rotarod Apparatus, Standard Operating Procedure. Scribd. [Link]
International Mouse Phenotyping Consortium. (n.d.). Open Field Protocol. Mousephenotype.org. [Link]
ResearchGate. (n.d.). Rotarod test in rats v1. ResearchGate. [Link]
protocols.io. (2024). Rotarod test in rats. protocols.io. [Link]
ResearchGate. (2023). Elevated plus maze protocol v1. ResearchGate. [Link]
Mouse Metabolic Phenotyping Centers. (2024). Elevated Plus Maze. MMPC.org. [Link]
Khan, I., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 17(1), 14-31. [Link]
Fayed, E. A., & Ahmed, H. Y. (2025). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. [Link]
IACUC. (n.d.). Elevated Plus Maze. University of Iowa. [Link]
Batlle, E., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]
ResearchGate. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. [Link]
UWSpace. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. University of Waterloo. [Link]
Wang, Z., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[13][21]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[12][13][21]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98-103. [Link]
Rudolph, U., & Knoflach, F. (2011). Beyond classical benzodiazepines: Novel therapeutic potential of GABAA receptor subtypes. Nature Reviews Drug Discovery, 10(9), 685-697. [Link]
Cryan, J. F., et al. (2004). Behavioral characterization of the novel GABAB receptor-positive modulator GS39783...: anxiolytic-like activity without side effects associated with baclofen or benzodiazepines. Journal of Pharmacology and Experimental Therapeutics, 310(3), 952-963. [Link]
Atack, J. R. (2005). Development of Subtype Selective GABAA Modulators. CNS Spectrums, 10(1), 31-39. [Link]
Ferrarese, C., et al. (2021). Looking for Novelty in an “Old” Receptor: Recent Advances Toward Our Understanding of GABAARs and Their Implications in Receptor Pharmacology. Frontiers in Molecular Neuroscience, 14, 649970. [Link]
Rashida, M., et al. (2010). Synthesis Of Some Novel C3 Substituted New Diazo-(1,4)-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. Chemical Science. [Link]
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Overcoming solubility issues of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile in assays
Technical Support Center Topic: Overcoming Solubility Challenges with 2-(1,4-Diazepan-1-ylmethyl)benzonitrile in Assay Development Introduction Welcome to the technical support guide for 2-(1,4-Diazepan-1-ylmethyl)benzon...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center
Topic: Overcoming Solubility Challenges with 2-(1,4-Diazepan-1-ylmethyl)benzonitrile in Assay Development
Introduction
Welcome to the technical support guide for 2-(1,4-Diazepan-1-ylmethyl)benzonitrile. As researchers and drug development professionals, you may encounter challenges with the aqueous solubility of this compound during in vitro and cell-based assays. This molecule possesses a lipophilic benzonitrile head and a basic 1,4-diazepane tail, a combination that frequently leads to precipitation in physiological buffers. This guide provides a structured, in-depth approach to diagnosing and overcoming these solubility issues, ensuring the reliability and accuracy of your experimental data. Our goal is to move beyond simple protocols and explain the scientific rationale behind each strategy, empowering you to make informed decisions for your specific assay system.
Part 1: Frequently Asked Questions (FAQs) - Initial Assessment
This section addresses the most common initial questions researchers face when working with 2-(1,4-Diazepan-1-ylmethyl)benzonitrile.
Q1: What are the key structural features of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile that influence its solubility?
A: The solubility behavior of this molecule is governed by three primary structural components:
Benzonitrile Group: This aromatic ring with a cyano group is hydrophobic and contributes to the compound's low intrinsic water solubility.[1][2] The planarity of this region can also promote strong crystal lattice formation, which requires significant energy to overcome during dissolution.[3]
1,4-Diazepane Moiety: This seven-membered ring contains two nitrogen atoms, which are basic. These amines can be protonated in acidic conditions, creating a positively charged and thus more water-soluble species. This pH-dependent ionization is the most critical handle for manipulating solubility.
Flexible Methylene Linker: The -CH2- group connecting the two rings provides rotational freedom, which can slightly disrupt crystal packing compared to more rigid molecules.
Q2: My compound is precipitating immediately after I dilute my DMSO stock into aqueous assay buffer. Why is this happening?
A: This is a classic sign of a compound exceeding its kinetic solubility limit.[4] You have likely prepared a high-concentration stock solution in a strong organic solvent like Dimethyl Sulfoxide (DMSO), where the compound is readily soluble.[5] However, when a small volume of this stock is introduced into a large volume of aqueous buffer, the DMSO is rapidly diluted. The solvent environment abruptly changes from organic to overwhelmingly aqueous. The compound, no longer supported by the DMSO, crashes out of solution if its concentration is above its solubility limit in the final buffer.[6] This is a very common issue for compounds with poor water solubility, which constitute a large percentage of new chemical entities in drug discovery.[]
Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?
A: Understanding this distinction is crucial for experimental design.
Thermodynamic Solubility is the true equilibrium solubility of a compound. It is measured by adding an excess of the solid compound to a solvent and allowing it to equilibrate for an extended period (often 24-48 hours) until the concentration of the dissolved compound is constant.[8] This value is most relevant for formulation and pre-clinical development.
Kinetic Solubility is determined by dissolving the compound in an organic solvent (like DMSO) first and then diluting it into an aqueous buffer.[4] The concentration at which precipitation is first observed is the kinetic solubility. This is the more relevant measure for most in vitro assays, as it mimics the standard procedure for preparing test compound concentrations. Your assay results are only valid for concentrations below the kinetic solubility limit in your final assay conditions.
Part 2: Troubleshooting Workflow: A Step-by-Step Guide
Follow this systematic approach to identify the optimal conditions for your compound and assay.
Step 1: Foundational Practice - Proper Stock Solution Preparation
The integrity of your experiment begins with a well-prepared stock solution. Inaccurate or improperly dissolved stocks are a primary source of error.[9]
Table 1: Recommended Solvents for Initial Stock Solution Preparation
Solvent
Typical Starting Concentration
Advantages
Disadvantages
DMSO
10-50 mM
High solubilizing power for a wide range of compounds; miscible with water.[5]
Can be toxic to cells at >0.5% v/v; may interfere with some assays.
Ethanol
10-20 mM
Less toxic to cells than DMSO; volatile.
Lower solubilizing power for highly lipophilic compounds.[]
PEG 400
5-15 mM
Good solubilizer; often used in in vivo formulations.[]
High viscosity; can interfere with automated liquid handlers.
Pre-Preparation: Obtain the compound's molecular weight (MW) and purity from its Certificate of Analysis.[10] For this example, we assume a hypothetical MW of 215.3 g/mol .
Calculation:
Mass (mg) = Molarity (M) x Volume (L) x MW (g/mol) x 1000 mg/g
Mass (mg) = 0.010 mol/L x 0.001 L x 215.3 g/mol x 1000 mg/g = 2.153 mg
Weighing: On a calibrated analytical balance, accurately weigh approximately 2.15 mg of the compound into a clean, sterile vial. Record the exact mass.[9]
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired concentration. For example, if you weighed exactly 2.153 mg, add 100 µL of DMSO.
Mixing: Vortex the solution vigorously for 1-2 minutes. Visually inspect against a light source to ensure no solid particles remain. If needed, gentle warming (37°C) or brief sonication can be used, but ensure the compound is stable under these conditions.[6]
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[10] Store at -20°C or -80°C, protected from light.
Caption: Workflow for stock solution preparation and use.
Step 2: Advanced Solubilization Strategies
If precipitation still occurs at your desired final concentration, even with a final DMSO concentration of ≤0.5%, you must employ more advanced strategies.
The most powerful tool for this specific molecule is pH adjustment. The diazepine nitrogens can be protonated to form a more soluble salt.
Scientific Rationale: According to Le Châtelier's principle, decreasing the pH of the solution (increasing H+ concentration) will drive the equilibrium towards the protonated, charged, and more water-soluble form of the molecule.[11][12] This effect is most pronounced for compounds containing a basic anion.[13] Therefore, using a slightly acidic assay buffer can dramatically increase the solubility of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile.
Caption: pH-dependent protonation of the diazepine ring.
Prepare Buffers: Make a series of your base assay buffer adjusted to different pH values (e.g., pH 7.4, 7.0, 6.5, 6.0). Ensure the buffer system has adequate capacity at each pH.
Prepare Plate: In a clear 96-well plate, add 198 µL of each buffer to different columns.
Add Compound: Add 2 µL of a 10 mM DMSO stock solution to each well, resulting in a 100 µM final concentration (and 1% DMSO). Mix well.
Incubate & Read: Incubate the plate at room temperature for 1-2 hours. Measure the turbidity using a nephelometer or by reading absorbance at ~600 nm on a plate reader.
Analysis: The lowest turbidity reading corresponds to the pH with the highest solubility.
Critical Control: Always verify that the altered pH does not negatively impact your assay's performance (e.g., enzyme activity, cell viability).
If pH modification is not compatible with your assay, optimizing the co-solvent system is the next step. Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to remain in solution.[]
Table 2: Comparison of Co-solvents for Assay Compatibility
Co-solvent
Mechanism
Max Assay Conc. (Typical)
Considerations
DMSO
Reduces water polarity
~0.5%
Standard, but can be cytotoxic.
Ethanol
Reduces water polarity
~1%
Less cytotoxic, but can affect protein stability.
PEG 400
Reduces water polarity, steric hindrance
~1-2%
Biologically well-tolerated.[]
Glycerin
Reduces water polarity
~2-5%
High viscosity, can be protective for proteins.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate the hydrophobic part of a drug molecule, forming an "inclusion complex" that is water-soluble.[15][16][17] This is an excellent strategy when the final concentration of organic solvent must be minimized.[18]
Scientific Rationale: The non-polar benzonitrile moiety of your compound can fit into the hydrophobic cavity of a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).[15] The hydrophilic outer surface of the cyclodextrin then interacts with water, effectively shielding the hydrophobic guest molecule and increasing its apparent solubility.[14]
Caption: Encapsulation by a cyclodextrin.
Prepare Cyclodextrin Stocks: Prepare 10-20% (w/v) stock solutions of different cyclodextrins (e.g., HP-β-CD, SBE-β-CD) in your assay buffer.
Test Formulations: Create serial dilutions of the cyclodextrin stock in your assay buffer.
Add Compound: Add your compound (from a 10 mM DMSO stock) to each cyclodextrin concentration to achieve the desired final assay concentration.
Observe: Incubate and measure turbidity as described in Protocol 2.
Critical Control: Ensure the cyclodextrin itself does not interfere with your assay target or detection method.
Part 3: Summary and Best Practices
Table 3: Decision Matrix for Solubility Enhancement
Issue
Primary Strategy
Secondary Strategy
Key Consideration
Precipitation at >0.5% DMSO
Lower final DMSO concentration.
Use a more potent stock (e.g., 50 mM).
Ensure stock is fully dissolved.
Precipitation at ≤0.5% DMSO
pH Modification (Buffer pH < 7.0)
Cyclodextrins (e.g., HP-β-CD)
Test for assay compatibility (pH/excipient effects).
Cell-based Assay Toxicity
Cyclodextrins
Alternative Co-solvents (Ethanol, PEG 400)
Minimize final organic solvent concentration.
High Compound Concentration Needed
pH Modification + Cyclodextrins
pH Modification + Co-solvent
Synergistic effects may be possible, but require careful validation.
Final Recommendations:
Always Characterize First: Before extensive troubleshooting, perform a simple kinetic solubility test in your primary assay buffer to establish a baseline.
Prioritize pH: For 2-(1,4-Diazepan-1-ylmethyl)benzonitrile, exploiting its basic nature through pH reduction is the most direct and often most effective strategy.
Validate Your Assay: Any change to the buffer (pH, co-solvents, excipients) requires re-validation of your assay with appropriate vehicle controls to ensure the modification is not creating an artifact.
Document Everything: Keep meticulous records of lot numbers, exact masses, solvent volumes, and observations. This is critical for reproducibility.[10]
References
BENZONITRILE. (n.d.). Google Vertex AI Search. Retrieved March 14, 2026.
CAS 100-47-0: Benzonitrile - CymitQuimica. (n.d.). CymitQuimica. Retrieved March 14, 2026.
The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC. Retrieved March 14, 2026.
Benzonitrile | C6H5(CN) | CID 7505. (2023, February 16). PubChem. Retrieved March 14, 2026.
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI. Retrieved March 14, 2026.
pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences. Retrieved March 14, 2026.
Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved March 14, 2026.
pH and Solubility. (2025, August 15). AP Chem - Fiveable. Retrieved March 14, 2026.
8.11 pH and Solubility | AP Chemistry. (n.d.). AP Chemistry. Retrieved March 14, 2026.
Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6). ScienceDirect. Retrieved March 14, 2026.
How to Make Accurate Stock Solutions. (2025, March 10). Bitesize Bio. Retrieved March 14, 2026.
Supporting novel drug discovery via cosolvent molecular dynamics. (2025, February 4). University of Antwerp. Retrieved March 14, 2026.
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.).
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011, February 23). SciSpace. Retrieved March 14, 2026.
SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule. (2020, March 23). Drug Development & Delivery. Retrieved March 14, 2026.
The Effect of pH on Solubility. (n.d.). Chemistry Steps. Retrieved March 14, 2026.
Cyclodextrins in drug delivery (Review). (n.d.).
In vitro solubility assays in drug discovery. (2008, November 15). PubMed. Retrieved March 14, 2026.
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1).
Common side reactions in the synthesis of benzonitrile-containing heterocycles
Welcome to the Advanced Applications Support Portal. Synthesizing benzonitrile-containing heterocycles—which are critical scaffolds in medicinal chemistry and drug development[1]—often involves complex transition-metal-c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Portal. Synthesizing benzonitrile-containing heterocycles—which are critical scaffolds in medicinal chemistry and drug development[1]—often involves complex transition-metal-catalyzed cross-coupling reactions. The highly electrophilic nature of the cyano group, combined with its strong coordination affinity to transition metals, frequently leads to undesired side reactions.
This guide provides mechanistic causality, self-validating experimental protocols, and quantitative troubleshooting steps for the three most common synthetic failures: Nitrile Hydrolysis , Reductive Decyanation , and Amidine Formation .
Diagnostic Workflow: Identifying Benzonitrile Side Reactions
Diagnostic decision tree for identifying and resolving benzonitrile side reactions.
Module 1: Nitrile Hydrolysis in Suzuki-Miyaura Couplings
Q: Why does my halogenated benzonitrile substrate convert to a primary amide or carboxylic acid during Suzuki-Miyaura coupling?
A: The cyano group is highly electrophilic. Under the standard aqueous basic conditions of a Suzuki-Miyaura coupling (e.g., Na₂CO₃ in H₂O/Toluene at 80–100 °C), hydroxide ions readily attack the nitrile carbon[2]. This nucleophilic addition forms an imidate intermediate that tautomerizes to a primary amide. Prolonged heating or the use of stronger bases will further hydrolyze the amide to a carboxylic acid. The causality is driven entirely by the combination of high pH, water acting as a co-solvent, and elevated thermal energy[3].
Quantitative Data: Base and Solvent Effects on Hydrolysis
Base System
Solvent System
Temperature
Chemoselectivity (Coupled : Hydrolyzed)
Na₂CO₃ (2 eq)
Toluene/H₂O (4:1)
100 °C
40 : 60
K₂CO₃ (2 eq)
DMF/H₂O (5:1)
80 °C
65 : 35
K₃PO₄ (2 eq)
THF/H₂O (10:1)
65 °C
85 : 15
CsF (3 eq)
Dioxane (Anhydrous)
80 °C
>99 : <1
Self-Validating Protocol: Anhydrous Suzuki-Miyaura Coupling
To suppress hydrolysis, the system must exclude water while maintaining sufficient base solubility to activate the boronic acid species.
Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).
Add the halogenated benzonitrile (1.0 equiv), boronic acid (1.2 equiv), and anhydrous CsF (3.0 equiv). Causality: CsF provides a highly soluble, anhydrous fluoride source that forms the reactive fluoroborate complex without supplying hydroxide ions.
In an argon-filled glovebox, add Pd(dppf)Cl₂ (0.05 equiv).
Inject anhydrous, thoroughly degassed 1,4-dioxane (0.2 M) via syringe.
Stir the mixture at 80 °C for 12 hours under positive argon pressure.
Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate.
Validation Check: Perform LC-MS on the crude filtrate. The strict absence of M+18 (primary amide) and M+19 (carboxylic acid) mass peaks validates the anhydrous integrity of the system.
Module 2: Reductive Decyanation in Transition Metal Catalysis
Q: I am losing the cyano group entirely during my Ni- or Pd-catalyzed cross-coupling. What causes this decyanation?
A: Reductive decyanation occurs when the low-valent transition metal (e.g., Ni(0) or Pd(0)) undergoes oxidative addition into the C–CN bond rather than the desired C–X (halide) bond[4][5]. Nickel is particularly prone to this due to its smaller atomic radius and higher electropositivity, making oxidative addition to various electrophiles—including nitriles—highly facile[6]. Once the metal inserts into the C–CN bond, a fragmentation or reductive elimination pathway leads to the loss of the cyanide anion and the formation of a decyanated byproduct[4][7].
Divergent catalytic pathways: desired cross-coupling vs. reductive decyanation.
Self-Validating Protocol: Suppressing Decyanation via Ligand Tuning
Equip a reaction vial with a magnetic stir bar and a PTFE septum.
Add the halogenated benzonitrile substrate (1.0 equiv) and the coupling partner.
Add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.08 equiv). Causality: The bulky, electron-rich biaryl phosphine accelerates the desired reductive elimination step, kinetically outcompeting the slower C–CN oxidative addition pathway.
Add anhydrous K₃PO₄ (2.0 equiv) and degassed toluene.
Heat the reaction strictly to 65 °C. Avoid exceeding 80 °C, as higher thermal energy overcomes the activation barrier for C–CN insertion.
Validation Check: Analyze the crude mixture via GC-MS or ¹H NMR. The presence of the intact aromatic proton splitting pattern adjacent to the nitrile, combined with the absence of the decyanated mass peak, confirms pathway suppression.
Module 3: Amidine Formation During C-N Cross-Coupling
Q: During Buchwald-Hartwig amination of a halogenated benzonitrile, I observe a mass corresponding to the direct addition of the amine to the nitrile. How do I prevent this?
A: Primary and secondary amines are potent nucleophiles. If the palladium catalyst suffers from a slow induction period, the amine can directly attack the electrophilic nitrile carbon before C–X oxidative addition occurs, leading to amidine formation[8][9]. This side reaction is exacerbated by Lewis acidic additives, high concentrations of the amine, or the use of unhindered primary amines[9][10].
Quantitative Data: Chemoselectivity in Buchwald-Hartwig Amination
In an argon-filled glovebox, weigh out the halogenated benzonitrile (1.0 equiv) and the amine (1.1 equiv).
Utilize a pre-activated palladacycle catalyst, such as XPhos Pd G3 (0.02 equiv). Causality: Pre-activated Generation-3 palladacycles ensure immediate entry into the catalytic cycle without an induction period, allowing the Pd-mediated C–N coupling to outpace the uncatalyzed nucleophilic attack on the nitrile.
Add a mild, non-nucleophilic base like LiHMDS (1.5 equiv).
Dissolve the reagents in anhydrous THF and stir at room temperature to 50 °C maximum.
Validation Check: Run an FT-IR spectrum of the isolated product. The retention of a sharp, strong C≡N stretching band at ~2220–2230 cm⁻¹ and the strict absence of a C=N amidine stretch (~1650 cm⁻¹) validates that amidine formation was successfully prevented.
References
Application of Nitriles on the Synthesis of 5-Membered Azaheterocycles: An Update from 2014 to 2020
Bentham Science Publishers
[Link]
Catalytic Reduction of Nitriles
Thieme Connect
[Link]
Transition Metals Catalyzed Element-Cyano Bonds Activations
National Institutes of Health (NIH)[Link]
Addition of Amines to Nitriles Catalyzed by Ytterbium Amides: An Efficient One-Step Synthesis of Monosubstituted N-Arylamidines
ResearchGate
[Link]
Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles
ChemRxiv
[Link]
Addition of Amines to Nitriles Catalyzed by Ytterbium Amides: An Efficient One-Step Synthesis of Monosubstituted N-Arylamidines
ACS Publications
[Link]
Process for the preparation of benzonitrile and benzyl alcohol
Google P
Applications of Palladium-Catalyzed C−N Cross-Coupling Reactions
Semantic Scholar[Link]
Technical Support Center: HPLC Optimization for 2-(1,4-Diazepan-1-ylmethyl)benzonitrile & Metabolites
Welcome to the Technical Support Center. As a highly polar, basic compound containing a 1,4-diazepane (homopiperazine) ring, 2-(1,4-Diazepan-1-ylmethyl)benzonitrile presents unique challenges in reversed-phase HPLC (RP-H...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a highly polar, basic compound containing a 1,4-diazepane (homopiperazine) ring, 2-(1,4-Diazepan-1-ylmethyl)benzonitrile presents unique challenges in reversed-phase HPLC (RP-HPLC). This guide provides researchers and drug development professionals with field-proven, mechanistically grounded strategies to eliminate peak tailing and optimize the resolution of its complex metabolic profile.
Chemical Context & The Chromatographic Challenge
The structure of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile combines a lipophilic benzonitrile moiety with a highly basic 1,4-diazepane ring containing both secondary and tertiary amines.
At typical physiological or mid-range pH values (pH 5–7), these nitrogen atoms are fully protonated. When analyzed on standard silica-based C18 columns, these protonated amines undergo strong secondary electrostatic interactions with ionized residual silanol groups (Si-O⁻) on the silica surface[1]. This dual-retention mechanism (hydrophobic partitioning + ion exchange) is the primary causality behind severe peak tailing (Asymmetry factor, As > 2.0). Furthermore, its metabolites—such as N-oxides and nitrile-hydrolysis products (carboxylic acids)—span a massive polarity range, making isocratic elution nearly impossible without sacrificing peak shape or retention.
Diagnostic Workflow: Root Cause Analysis of Peak Tailing
Before altering your mobile phase chemistry, you must establish a self-validating diagnostic system to confirm whether the tailing is a chemical interaction or a physical hardware failure[2].
Diagnostic workflow for differentiating physical vs. chemical peak tailing in HPLC.
Troubleshooting & FAQs
Q1: My parent compound exhibits severe peak tailing (As > 2.0) on a standard C18 column. How do I correct this chemically?A1: The most robust solution is to suppress the ionization of the residual silanols. Silanols have a pKa of approximately 3.5–4.5. By lowering the mobile phase pH to 2.5 (using 10–20 mM potassium phosphate or formic acid), you ensure the silanols remain fully protonated (Si-OH) and neutral[3]. This eliminates the secondary ion-exchange interaction, leaving only the hydrophobic interaction, which restores a Gaussian peak shape[1]. Always pair this with a Type B (ultra-pure), fully end-capped silica column designed for basic analytes.
Q2: I lowered the pH to 2.5, but I still see slight tailing (As = 1.4). What is the next step?A2: End-capping reduces polar analyte interactions by blocking ionizable silanol groups, but due to steric hindrance, a "fully end-capped" column still retains unreacted silanols[1]. To neutralize these, introduce a competing base (silanol suppressor) such as Triethylamine (TEA) at a concentration of 5 mM[3]. TEA is a small, highly basic amine that preferentially binds to the remaining anionic silanol sites, blocking the bulkier diazepane ring from interacting with them. Caution: Silanol suppressors can accelerate the hydrolysis of the stationary phase, reducing column lifetime[3].
Q3: The nitrile-hydrolysis metabolite (carboxylic acid) elutes in the void volume. How can I retain it alongside the basic parent drug?A3: Carboxylic acids are ionized (deprotonated, -COO⁻) at neutral pH, making them highly polar and poorly retained on reversed-phase columns. Lowering the mobile phase pH to 2.5 serves a dual purpose here: it suppresses silanol ionization (fixing the parent's tailing) and protonates the carboxylic acid metabolite (-COOH), increasing its lipophilicity and retention[3].
Q4: How do I separate the parent drug from its N-oxide metabolite?A4: N-oxidation of the tertiary amine in the diazepane ring significantly increases the molecule's polarity and alters its pKa. Because the N-oxide is less basic than the parent amine, it will interact differently with the stationary phase. A shallow gradient (e.g., 5% to 40% Acetonitrile over 15 minutes) using a pH 2.5 buffer provides excellent selectivity (α) between the parent and the N-oxide.
Quantitative Data: Impact of Optimization Strategies
The following table summarizes the expected chromatographic behavior of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile under various optimization conditions.
Column Type
Mobile Phase pH
Additive
Asymmetry Factor (As)
Retention Time (k')
Resolution (Parent/N-Oxide)
Standard C18 (Type A)
7.0
None
2.85
4.2
1.1
Standard C18 (Type A)
3.0
None
1.60
3.8
1.5
Standard C18 (Type A)
3.0
5 mM TEA
1.15
3.5
1.8
Base-Deactivated C18 (Type B)
2.5
None
1.05
3.9
2.5
Step-by-Step Protocol: Mobile Phase Optimization for Diazepane Derivatives
This self-validating protocol ensures that hardware issues are ruled out before chemical optimization begins.
Step 1: System Baseline & Physical Validation
Flush the HPLC system and column with 50:50 Methanol:Water for 10 column volumes.
Inject 10 µL of a 50 µg/mL Uracil or Toluene (neutral marker) solution.
Calculate the Asymmetry Factor (As). If As > 1.2, the issue is physical; replace the inlet frit or check tubing connections for void volumes[2]. If As ≤ 1.2, proceed to Step 2.
Step 2: pH Titration for Silanol Suppression
Prepare 20 mM Potassium Phosphate buffers. Adjust separate aliquots to pH 2.5, 3.0, 4.0, and 5.0 using dilute phosphoric acid[4].
Run an isocratic method (e.g., 70:30 Buffer:Acetonitrile) for each pH level[3].
Inject the 2-(1,4-Diazepan-1-ylmethyl)benzonitrile standard. Monitor As and k' to identify the optimal pH (typically ~2.5).
Step 3: Competing Base Addition (If Necessary)
If peak tailing persists at pH 2.5 (As > 1.3) due to the steric hindrance of end-capping[1], add 5 mM Triethylamine (TEA) to the aqueous mobile phase.
Re-equilibrate the column for at least 20 column volumes to allow the TEA to fully associate with the stationary phase.
Re-inject the standard and verify peak symmetry.
Step 4: Gradient Optimization for Metabolite Resolution
To resolve the polar carboxylic acid and N-oxide metabolites from the parent, establish a gradient method.
Start at 5% Acetonitrile (hold for 2 min) and ramp to 60% Acetonitrile over 15 minutes.
Ensure the aqueous phase remains strictly at pH 2.5 throughout the gradient to keep the carboxylic acid metabolite protonated and retained.
References
Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at:[Link]
Axion Labs. HPLC Peak Tailing. Available at: [Link]
Technical Support Center: Optimizing Oral Bioavailability of 1,4-Diazepan-Based Inhibitors
Welcome to the Pharmacokinetic (PK) Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter drug development programs stalled by the poor oral bioavailability (%F) of 1,4-diazepan-based scaffolds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Pharmacokinetic (PK) Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter drug development programs stalled by the poor oral bioavailability (%F) of 1,4-diazepan-based scaffolds. While the 7-membered 1,4-diazepane ring is an excellent structural motif for engaging kinase hinges and protease pockets, its inherent basicity and conformational flexibility often lead to severe metabolic liabilities and efflux transporter recognition.
This guide is designed to move beyond superficial fixes. We will dissect the causality behind these PK failures and provide self-validating experimental workflows to engineer robust, orally bioavailable clinical candidates.
Part 1: Diagnostic FAQs – Overcoming PK Bottlenecks
Q1: My 1,4-diazepan inhibitor shows excellent in vitro target potency, but oral bioavailability (%F) in rodents is < 5%. Intravenous (IV) clearance is extremely high. What is the mechanistic cause?A1: The root cause is likely rapid CYP450-mediated N-dealkylation or N-oxidation. The 1,4-diazepane ring typically contains a highly basic secondary or tertiary amine (pKa ~9–10). This high electron density facilitates a single-electron transfer (SET) to the CYP450 heme iron, initiating rapid metabolic clearance.
Troubleshooting Strategy: Do not simply add polar hydroxyl or carbonyl groups to the ring; counterintuitively, this can make the heterocycle less metabolically stable[1]. Instead, convert the strongly basic amine into a weakly basic or non-basic fragment, such as a lactam (e.g., 1,4-diazepan-5-one) or an amide. Delocalizing the nitrogen's lone pair into an adjacent carbonyl effectively blocks the SET mechanism, drastically reducing intrinsic clearance and improving oral potency[2].
Q2: I converted the basic amine to a lactam to improve metabolic stability, but now my compound has lost target selectivity and shows poor passive permeability. How do I balance this?A2: Converting the amine to a lactam disrupts its ability to act as a strong hydrogen bond donor, which is often critical for target selectivity (e.g., binding the hinge region of kinases like CDK9)[3]. Furthermore, the added rigidity and polar surface area of an amide can incur a high desolvation penalty, hindering passive transcellular diffusion across the gut wall.
Troubleshooting Strategy: To maintain selectivity while burying polar surface area, transition to a bridged diazepane analog. Bridging locks the conformation, which maintains target selectivity entropically while improving permeability[3]. Additionally, incorporating strongly electron-withdrawing and lipophilic groups, such as a trifluoromethyl (-CF3) moiety, on adjacent carbons can sterically shield the polar surface and further enhance metabolic stability[3].
Q3: My optimized compound has low IV clearance and good passive permeability, but oral absorption remains poor. Caco-2 assays indicate an efflux ratio > 10. Why?A3: Your compound is being actively pumped out of the enterocytes by P-glycoprotein (P-gp). P-gp preferentially binds basic, lipophilic molecules. If your 1,4-diazepane remains protonated at intestinal pH (pH ~6.5), it serves as an ideal anchor for the P-gp binding pocket.
Troubleshooting Strategy: You must optimize the structure to reduce basicity (lowering pKa < 7.5) so the molecule is predominantly neutral in the GI tract. By fine-tuning the steric hindrance and lowering the pKa, 1,4-diazepane derivatives can achieve high passive permeability and evade P-gp efflux, which is also critical if your target requires brain penetration[4].
Part 2: Pharmacokinetic Data Analytics
To guide your structural modifications, refer to the theoretical optimization trajectory below. This table summarizes how specific alterations to the 1,4-diazepane core impact critical PK parameters.
Scaffold Type
Structural Modification
pKa (Basic N)
cLogD (pH 7.4)
Microsomal CLint (µL/min/mg)
P-gp Efflux Ratio
Oral Bioavailability (%F)
Unsubstituted
Parent 1,4-diazepane
9.5
1.2
> 150 (High)
> 15 (High)
< 5%
Polar Addition
Hydroxyl substitution
8.8
0.5
> 200 (Very High)
8.0
< 5%
Basicity Reduction
1,4-diazepan-5-one (Lactam)
6.5
1.8
< 20 (Low)
2.5
45%
Conformationally Locked
Bridged Diazepane + CF3
6.8
2.5
< 10 (Very Low)
1.2 (Evades P-gp)
> 70%
Part 3: Mechanistic Workflows & Visualizations
Diagnostic Workflow for PK Failures
Caption: Diagnostic workflow for identifying and resolving 1,4-diazepane bioavailability bottlenecks.
Mechanistic Optimization Pathway
Caption: Structural optimization of 1,4-diazepane to bypass CYP450 metabolism and P-gp efflux.
Part 4: Self-Validating Experimental Protocols
To ensure data integrity, every protocol must include internal validation mechanisms. Do not proceed with structural optimization until these baseline assays are validated.
Protocol A: In Vitro Liver Microsomal Stability Assay (CLint)
This assay determines if your low %F is driven by rapid hepatic metabolism.
Matrix Preparation: Thaw Human or Rat Liver Microsomes (HLM/RLM) on ice. Causality: CYP450 enzymes are highly temperature-sensitive; working on ice preserves the delicate heme-protein complexes.
Co-factor Addition: Prepare a reaction mixture containing 1 mg/mL microsomal protein and an NADPH regenerating system (NADP+, glucose-6-phosphate, G6PDH) in 100 mM phosphate buffer (pH 7.4). Causality: CYP450-mediated N-dealkylation of the diazepane ring strictly requires electron donation from NADPH. Omitting this isolates non-CYP metabolism (e.g., amidases).
Incubation: Add the 1,4-diazepane test compound (1 µM final concentration) and incubate at 37°C.
Kinetic Quenching: At exactly 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and releasing the bound drug for LC-MS/MS quantification.
System Validation (Critical): Run Verapamil (high clearance CYP3A4 substrate) and Warfarin (low clearance) in parallel. Validation Logic: If Verapamil is not rapidly degraded (CLint < 50 µL/min/mg), your NADPH system has failed or the microsomes are degraded. Discard the data and repeat.
This assay isolates absorption and active efflux variables.
Monolayer Integrity Check: Grow Caco-2 cells on permeable Transwell inserts for 21 days. Before the assay, measure the Transepithelial Electrical Resistance (TEER). Causality: TEER values > 250 Ω·cm² confirm the formation of tight junctions. Lower values indicate a "leaky" monolayer, which will falsely inflate the passive permeability (Papp) of your compound.
Apical to Basolateral (A-B) Dosing: Apply the compound at pH 6.5 to the Apical chamber, with pH 7.4 buffer in the Basolateral chamber. Causality: This pH gradient mimics the physiological environment of the small intestine to the systemic circulation, properly accounting for the ionization state of the basic diazepane nitrogen during absorption.
Basolateral to Apical (B-A) Dosing: In a separate well, apply the compound to the Basolateral chamber (pH 7.4) and measure transport to the Apical chamber (pH 6.5).
Quantification: Calculate the Apparent Permeability (Papp) and the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)). Causality: An ER > 2.0 strongly indicates active efflux.
System Validation (Critical): Co-incubate your test compound with Elacridar or Valspodar (potent P-gp inhibitors). Validation Logic: If the ER drops from >2.0 to ~1.0 upon addition of the inhibitor, P-gp is definitively confirmed as the efflux transporter responsible for poor absorption.
References
Ward, R. A., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, ACS Publications. 1
Wang, Y., et al. "Discovery and development of Factor Xa inhibitors (2015–2022)." Frontiers in Pharmacology. 2
Shao, H., et al. "Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents." Cardiff University Repository. 3
Ishikawa, Y., et al. "Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging." ACS Publications. 4
Technical Support Center: Troubleshooting Inconsistent Results in 2-(1,4-Diazepan-1-ylmethyl)benzonitrile Experiments
Welcome to the technical support center for the synthesis and handling of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile. This guide is intended for researchers, scientists, and drug development professionals to diagnose and re...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and handling of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile. This guide is intended for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during experimentation with this compound. The following information is structured in a question-and-answer format to provide direct and actionable solutions to specific problems.
Troubleshooting Guide
This section addresses specific, common problems that can arise during the synthesis and purification of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile, leading to inconsistent results.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction is resulting in a very low yield of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile, or in some cases, no product at all. What are the likely causes and how can I rectify this?
Answer: Low or no yield in the N-alkylation of 1,4-diazepane with 2-(bromomethyl)benzonitrile is a frequent challenge. The root cause often lies in the reaction conditions, the quality of reagents, or the work-up procedure.
Potential Causes and Solutions:
Potential Cause
Scientific Rationale
Suggested Solution
Incomplete Deprotonation of 1,4-Diazepane
The secondary amine of the diazepane ring must be deprotonated to act as an effective nucleophile. Incomplete deprotonation leads to a low concentration of the reactive species.
Use a suitable base to ensure complete deprotonation. For this reaction, a moderately strong inorganic base like potassium carbonate (K₂CO₃) is often sufficient. For more stubborn reactions, a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) can be employed.[1][2]
Poor Quality or Degradation of 2-(bromomethyl)benzonitrile
The alkylating agent, 2-(bromomethyl)benzonitrile, is a lachrymator and can be sensitive to moisture and light over time, leading to decomposition and reduced reactivity.
Ensure the 2-(bromomethyl)benzonitrile is of high purity and has been stored correctly. If in doubt, it is advisable to use a freshly opened bottle or to purify the existing stock.[3]
Sub-optimal Solvent Choice
The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate. An inappropriate solvent can hinder the reaction.
Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally effective for this type of N-alkylation as they can dissolve both the diazepane salt and the alkylating agent.[2][4]
Inappropriate Reaction Temperature
The reaction may require a specific temperature range to proceed at a reasonable rate without promoting side reactions.
If the reaction is sluggish at room temperature, gentle heating (e.g., 50-60 °C) can increase the rate. However, excessive heat can lead to decomposition or side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal temperature.[5]
Troubleshooting Workflow for Low Yield:
Caption: A systematic workflow for troubleshooting low product yield.
Issue 2: Presence of Significant Impurities After Reaction
Question: My crude product shows multiple spots on TLC, and the final purified product is still not clean. What are the common side reactions and how can I minimize them?
Answer: The formation of impurities is often due to side reactions involving the starting materials or the product itself. Understanding these potential pathways is key to suppressing them.
Common Side Reactions and Mitigation Strategies:
Over-alkylation: The product, 2-(1,4-Diazepan-1-ylmethyl)benzonitrile, still possesses a secondary amine and can react with another molecule of 2-(bromomethyl)benzonitrile to form a di-alkylated product.
Solution: Use a slight excess of 1,4-diazepane relative to the alkylating agent (e.g., 1.2-1.5 equivalents). This ensures the alkylating agent is the limiting reagent and is consumed before significant di-alkylation can occur.[1][5]
Hydrolysis of the Nitrile Group: The benzonitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid, especially if the reaction or work-up is performed under harsh acidic or basic conditions with prolonged heating.[6][7][8][9][10]
Solution: Maintain neutral or mildly basic conditions during the reaction and work-up. Avoid prolonged exposure to strong acids or bases, particularly at elevated temperatures.
Formation of N-oxide: The tertiary amine in the product can be oxidized to the corresponding N-oxide, especially if exposed to oxidizing agents or atmospheric oxygen over extended periods.[11][12][13][14][15]
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. During work-up and storage, avoid unnecessary exposure to air and light.
Visualizing Potential Side Reactions:
Caption: Common side reactions in the synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify crude 2-(1,4-Diazepan-1-ylmethyl)benzonitrile?
A1: Due to the polar nature of the diazepane moiety, column chromatography on silica gel can be challenging. Here are some recommendations:
Normal-Phase Chromatography: Use a polar solvent system, such as dichloromethane/methanol with a small amount of ammonium hydroxide (e.g., 1-2%) to prevent tailing of the basic amine on the acidic silica gel.[16]
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (C18 silica) with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid, can be very effective.[17]
Acid-Base Extraction: An initial purification can be achieved by dissolving the crude product in an organic solvent (e.g., ethyl acetate) and washing with a dilute aqueous acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and back-extracted with an organic solvent to recover the purified product.
Q2: My purified product appears to be degrading over time. What are the stability and storage recommendations for 2-(1,4-Diazepan-1-ylmethyl)benzonitrile?
A2: The compound contains functional groups that can be susceptible to degradation. For long-term storage, it is recommended to:
Store the compound as a solid, if possible, in a tightly sealed container.
Keep it in a cool, dark, and dry place. A freezer at -20°C is ideal.[18]
For solutions, use anhydrous solvents and store under an inert atmosphere. Be aware that long-term storage in solution may lead to gradual degradation.[19][20]
Q3: The NMR spectrum of my product is complex and difficult to interpret. Are there any key signals I should look for?
A3: The proton NMR spectrum will have characteristic signals. While the exact chemical shifts will depend on the solvent used, you should expect to see:
A singlet for the benzylic methylene protons (-CH₂-Ph) typically in the range of 3.5-4.0 ppm.
A complex multiplet for the diazepane ring protons, usually between 2.5 and 3.5 ppm.
Aromatic protons of the benzonitrile group will appear in the aromatic region, typically between 7.0 and 8.0 ppm.[21]
If you observe significant peak broadening, it could indicate proton exchange of the N-H proton or conformational dynamics of the diazepine ring.
Experimental Protocols
Protocol 1: Synthesis of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile
To a stirred solution of 1,4-diazepane (1.2 g, 12 mmol) and potassium carbonate (2.5 g, 18 mmol) in anhydrous acetonitrile (50 mL) at room temperature, add a solution of 2-(bromomethyl)benzonitrile (2.0 g, 10 mmol) in anhydrous acetonitrile (10 mL) dropwise over 15 minutes.
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane with 1% ammonium hydroxide).
Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a gradient of 2-10% methanol in dichloromethane containing 1% ammonium hydroxide.
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 2-(1,4-Diazepan-1-ylmethyl)benzonitrile as a pale yellow oil.
Protocol 2: Purification of Benzonitrile Reagents
For instances where the benzonitrile starting material is suspected of being impure, the following purification can be performed:
Wash the benzonitrile with a saturated aqueous solution of sodium bicarbonate, followed by water.
Dry the organic layer over anhydrous magnesium sulfate.
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
Al-Gharabli, S. I., et al. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry, 24(9), 3781-3784.
Science of Synthesis. (2007). Product Class 3: Amine N-Oxides. Thieme.
Hilf, J., et al. (2013). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 56(17), 6847-6863.
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
Cai, X., et al. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry, 24(9), 3781-3784.
Chem-Station. (2017). Synthesis of N-Oxide. Retrieved from [Link]
Agilent Technologies. (n.d.). Troubleshooting Guide. Retrieved from [Link]
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
Axion Labs. (2024). HPLC problems with very polar molecules. Retrieved from [Link]
Jin, R., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[6][11]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[6][7][11]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98-103.
Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of impurities of Diazepam. 7(8), 497-501.
Dolan, J. W. (2020). What's Happening to My Column?
Rashid, M., et al. (2010). Synthesis Of Some Novel C3 Substituted New Diazo-(1,4)-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. Chemical Science.
Heravi, M. M., et al. (2006). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 11(11), 887-892.
Alcaide, B., et al. (2006). A convenient synthesis of imidazo[1,2-a][6][11]benzodiazepines and triazolo[1,5-a][6][11]benzodiazepines. Molecules, 11(8), 582-588.
IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
MDPI. (2025).
ResearchGate. (2017). How can I purify impure benzonitrile? Retrieved from [Link]
Google Patents. (2005). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
Journal of Chemical and Pharmaceutical Research. (2015). Stability and compatibility study of parenteral diazepam in different storage conditions. 7(3), 1059-1064.
American Chemical Society. (2026).
ResearchGate. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
Technical Support Center: Scale-Up Synthesis of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile
Welcome to the Process Chemistry Support Center. This guide is engineered for scientists, process chemists, and drug development professionals tasked with scaling up the synthesis of 2-(1,4-Diazepan-1-ylmethyl)benzonitri...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Center. This guide is engineered for scientists, process chemists, and drug development professionals tasked with scaling up the synthesis of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile .
The core transformation involves the N-alkylation of 1,4-diazepane (homopiperazine) with 2-(bromomethyl)benzonitrile. While trivial on a milligram scale, transitioning this to a multi-kilogram pilot plant introduces critical challenges in chemoselectivity (over-alkylation), thermodynamic control (exothermicity), and hazardous reagent handling. This guide provides field-proven troubleshooting protocols and self-validating methodologies to ensure a safe, high-yield scale-up.
Process Workflow
Workflow for the scale-up synthesis of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile via Boc protection.
Troubleshooting Guides & FAQs
Q1: We are observing up to 30% dialkylated byproduct during the direct alkylation of homopiperazine. How do we achieve strict monoalkylation?Causality & Solution: Homopiperazine is a symmetrical diamine. Once the first amine is alkylated, the resulting secondary amine remains highly nucleophilic. Because the pKa values of the two nitrogen centers are nearly identical, statistical mixtures are inevitable in a standard 1:1 batch reaction.
To resolve this, you have two validated options:
Protecting Group Strategy (Recommended for Batch): Pre-treat homopiperazine with Boc-anhydride to form mono-Boc-homopiperazine. This sterically and electronically deactivates one nitrogen, guaranteeing 100% regioselectivity during the subsequent alkylation[1].
Continuous Flow Chemistry: If avoiding protecting groups is economically necessary, continuous flow reactors can be utilized. By pumping a massive excess of homopiperazine (e.g., 5–10 equivalents) and maintaining extremely short residence times, you manipulate the local stoichiometry to favor monoalkylation. The excess diamine is then recovered via distillation[2].
Q2: The addition of 2-(bromomethyl)benzonitrile causes a dangerous thermal runaway. How should we manage this exotherm?Causality & Solution: Benzylic bromides are exceptionally potent electrophiles because the adjacent aromatic ring stabilizes the transition state during the
SN2
displacement. This makes the N-alkylation highly exothermic.
Self-Validating Protocol: Never add the solid bromide directly to a warm reaction mixture. Instead, dissolve 2-(bromomethyl)benzonitrile in a compatible solvent (e.g., anhydrous acetonitrile) and dose it dropwise via an addition funnel into the amine/base suspension pre-cooled to 0–5 °C[3]. Monitor the internal temperature probe; pause the dosing if the internal temperature exceeds 15 °C. The reaction validates its own completion when heat evolution ceases and the temperature stabilizes at ambient conditions.
Q3: Our operators reported severe skin irritation and lachrymatory effects when handling the starting materials. What are the handling standards?Causality & Solution: 2-(Bromomethyl)benzonitrile is classified under GHS as H314 (Causes severe skin burns and eye damage)[4]. It is a potent lachrymator and alkylating agent that reacts violently with moisture and biological nucleophiles[5].
Protocol: All handling of the solid must occur within a negative-pressure glovebox or a high-flow fume hood. Operators must wear Type P3 (EN 143) respirator cartridges, face shields, and heavy-duty nitrile gloves. Ensure a 10% aqueous sodium thiosulfate solution is available nearby to immediately quench any spills.
Q4: During the Boc-deprotection step at scale, the reactor experienced violent foaming, leading to a loss of containment. How can this be mitigated?Causality & Solution: The acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) group breaks down the protecting group into isobutylene gas and carbon dioxide (
CO2
). At scale, the rapid evolution of these gases causes severe foaming, especially in viscous solvents.
Protocol: Ensure the reactor has a minimum of 40% free headspace. Use a solution of HCl in ethyl acetate (or 1,4-dioxane) rather than aqueous acids to maintain solubility. Dose the acid at a controlled rate of 0.1 equivalents per minute, monitoring the vent flow meter. The reaction is self-validating: gas evolution will cease exactly when deprotection is complete.
Q5: Column chromatography is not viable for our pilot scale. How do we isolate the final product in high purity?Causality & Solution: The target molecule, 2-(1,4-Diazepan-1-ylmethyl)benzonitrile, is a basic diamine, whereas unreacted benzylic bromide and neutral byproducts are not.
Protocol: Utilize an acid-base extraction workflow. Extract the organic reaction mixture with 1M aqueous HCl (pH < 2). The basic product moves into the aqueous phase as a water-soluble salt, leaving neutral impurities in the organic layer. Separate the aqueous layer, cool to 0 °C, and slowly basify with 2M NaOH until pH > 10. Extract the free-based product back into a fresh organic solvent, then precipitate the final API as a stable hydrochloride salt by introducing anhydrous HCl gas.
Quantitative Data: Synthesis Strategy Comparison
Synthesis Strategy
Regioselectivity (Mono:Di)
Typical Yield
Scalability
Cost & Throughput Profile
Direct Batch Alkylation
~60:40
45–50%
Low
Low reagent cost, but poor throughput due to complex purification.
Mono-Boc Protection (Batch)
>99:1
75–85% (Over 3 steps)
High
Moderate cost; high throughput due to straightforward crystallization.
Continuous Flow (Direct)
>95:5
80–85%
Very High
High initial CapEx for flow reactors; lowest OpEx at metric-ton scale.
Standard Operating Procedure: Scale-Up via Mono-Boc Protection
This methodology utilizes the Boc-protection strategy to ensure absolute chemoselectivity and self-validating purification steps.
Phase 1: Regioselective Mono-Boc Protection
Charge a clean, dry reactor with 1,4-diazepane (2.0 eq) and anhydrous dichloromethane (DCM). Cool the jacket to 0 °C.
Dissolve
Boc2O
(1.0 eq) in DCM and dose dropwise into the reactor over 3 hours. Causality: The slow addition and excess diamine kinetically favor mono-protection over di-protection[1].
Wash the organic layer with copious amounts of deionized water (3x). Self-Validation: Unreacted homopiperazine is highly water-soluble and is completely removed during this wash. The organic layer now contains pure mono-Boc-homopiperazine.
Concentrate the organic layer under reduced pressure.
Phase 2: N-Alkylation
To a reactor containing the mono-Boc-homopiperazine (1.0 eq) and anhydrous
K2CO3
(2.0 eq) in acetonitrile (MeCN), cool the suspension to 0 °C.
Dose 2-(bromomethyl)benzonitrile (0.95 eq) dissolved in MeCN via an addition funnel. Maintain the internal temperature below 15 °C[3]. Causality: Using 0.95 eq of the alkylating agent ensures no corrosive benzylic bromide remains unreacted, simplifying downstream purification.
Stir for 12 hours, allowing the mixture to slowly warm to room temperature.
Quench with water, extract with ethyl acetate, wash with brine, and concentrate to yield the Boc-protected intermediate.
Phase 3: Deprotection & Salt Isolation
Transfer the intermediate to a reactor with >40% headspace. Dissolve in ethyl acetate.
Slowly dose 4M HCl in EtOAc at 20 °C. Monitor the vent line for
CO2
and isobutylene off-gassing.
Self-Validation: Gas evolution ceases precisely when deprotection is complete.
Filter the resulting 2-(1,4-Diazepan-1-ylmethyl)benzonitrile hydrochloride salt, wash with cold EtOAc, and dry under vacuum to afford a highly pure, crystalline solid.
References
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
Source: ResearchGate
URL:[Link]
Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1,4-Diazepan Derivatives: HPLC-UV vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of 1,4-diazepan derivatives is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. The choice...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the accurate quantification of 1,4-diazepan derivatives is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. The choice of analytical methodology is a critical decision, and the subsequent validation of that method is a cornerstone of regulatory compliance and scientific integrity. This guide provides an in-depth comparison of two of the most prevalent techniques for the analysis of 1,4-diazepan derivatives: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This document moves beyond a simple description of these techniques. It delves into the critical process of cross-validation, a necessary step when two different analytical methods are used to support a single drug development program. We will explore the causality behind experimental choices, present detailed protocols, and offer a head-to-head comparison of their performance based on experimental data.
The Imperative of Analytical Method Cross-Validation
In the lifecycle of a pharmaceutical product, it is not uncommon for analytical testing to be transferred between laboratories or for different analytical techniques to be employed for the same analyte. In such instances, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate a cross-validation process. Cross-validation serves to demonstrate that two distinct analytical methods are equivalent and can be used interchangeably to produce reliable and comparable data. This ensures the consistency and integrity of data throughout the drug development process.
A Tale of Two Techniques: HPLC-UV and LC-MS/MS
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely accessible technique. It separates compounds based on their physicochemical interactions with a stationary phase, and detection is achieved by measuring the absorbance of ultraviolet light by the analyte. Its advantages lie in its simplicity, cost-effectiveness, and established track record in quality control laboratories.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) , on the other hand, offers a significant leap in selectivity and sensitivity. After chromatographic separation, the analyte is ionized and fragmented. The mass spectrometer then detects specific fragment ions, providing a highly specific "fingerprint" of the molecule. This makes LC-MS/MS the gold standard for bioanalysis and the detection of trace-level impurities.[1][2]
Experimental Design for Cross-Validation
The cross-validation of HPLC-UV and LC-MS/MS methods for a 1,4-diazepan derivative, such as Diazepam, involves a head-to-head comparison of their validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]
Diagram: Cross-Validation Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the validation of HPLC-UV and LC-MS/MS methods for the analysis of Diazepam.
Protocol 1: HPLC-UV Method Validation
Specificity:
Analyze a blank (diluent), a placebo (formulation matrix without the active pharmaceutical ingredient - API), a Diazepam standard solution, and a spiked placebo sample.
Causality: This demonstrates that there are no interfering peaks from the matrix or diluent at the retention time of Diazepam.
Linearity:
Prepare a series of at least five concentrations of Diazepam standard solutions across a range of 50% to 150% of the expected sample concentration (e.g., 50-750 ng/mL).[4][5]
Inject each concentration in triplicate.
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Causality: This establishes a proportional relationship between the detector response and the analyte concentration.
Accuracy:
Prepare spiked placebo samples at three concentration levels (low, medium, and high) across the linear range (e.g., 100, 400, and 800 ng/mL).[6]
Analyze these samples in triplicate and calculate the percentage recovery.
Causality: This assesses the closeness of the measured value to the true value, indicating the method's correctness.
Precision:
Repeatability (Intra-day precision): Analyze six replicate samples of Diazepam at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Calculate the Relative Standard Deviation (RSD) for each set of measurements.
Causality: This demonstrates the method's ability to produce consistent results under various conditions.
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[7]
Alternatively, use the standard deviation of the response and the slope of the calibration curve.
Causality: This defines the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness:
Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).
Analyze the system suitability parameters (e.g., peak tailing, resolution) and assay results.
Causality: This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during routine use.
Protocol 2: LC-MS/MS Method Validation
The validation parameters for the LC-MS/MS method are similar to those for HPLC-UV, with some key differences in execution and acceptance criteria, particularly concerning specificity and sensitivity.
Specificity/Selectivity:
Analyze blank matrix samples from at least six different sources to assess for interferences.
Monitor specific Multiple Reaction Monitoring (MRM) transitions for Diazepam and its internal standard.
Causality: The high selectivity of MS/MS minimizes the likelihood of interference, providing a higher degree of confidence in the identity of the analyte.
Linearity, Accuracy, and Precision:
Follow a similar procedure as for HPLC-UV, but typically over a wider dynamic range due to the higher sensitivity of the instrument (e.g., 1-1000 ng/mL).[1]
LOD and LOQ:
Determined based on S/N ratio, but with significantly lower values expected compared to HPLC-UV.[1][8]
Matrix Effect:
Assess the potential for ion suppression or enhancement from the biological matrix by comparing the response of the analyte in a post-extraction spiked sample to the response of a neat standard solution.
Causality: This is a critical parameter for LC-MS/MS to ensure that the matrix does not interfere with the ionization process, which could lead to inaccurate quantification.
Robustness:
Similar to HPLC-UV, but may also include variations in mass spectrometric parameters.
Comparative Performance Data
The following table summarizes typical performance characteristics for the analysis of Diazepam using HPLC-UV and LC-MS/MS, based on data from various studies.
Validation Parameter
HPLC-UV
LC-MS/MS
Rationale for Difference
Specificity
Good; potential for interference from co-eluting compounds.
Excellent; based on specific mass-to-charge ratio transitions.
MS/MS provides an extra dimension of separation based on mass, significantly enhancing specificity.
The quantification limit of LC-MS/MS is significantly lower, making it ideal for trace analysis.
Robustness
Generally robust.
Robust, but can be more sensitive to matrix effects.
The ionization source in MS can be susceptible to contamination and matrix suppression.
Diagram: Relationship of Validation Parameters
Caption: Interrelationship of analytical method validation parameters.
Discussion and Conclusion
The cross-validation of analytical methods is a scientifically rigorous process that underpins the reliability of data in pharmaceutical development. This guide has provided a framework for comparing and cross-validating HPLC-UV and LC-MS/MS methods for the analysis of 1,4-diazepan derivatives.
HPLC-UV stands out as a cost-effective, reliable, and robust method, particularly well-suited for routine quality control of bulk drug substances and finished products where analyte concentrations are relatively high. Its simplicity of operation makes it a workhorse in many pharmaceutical laboratories.
LC-MS/MS offers unparalleled sensitivity and specificity, making it the method of choice for bioanalytical studies, trace impurity analysis, and when dealing with complex matrices.[1][2] While the initial investment and operational complexity are higher, the quality and specificity of the data are often indispensable.
Ultimately, the choice between these two powerful techniques depends on the specific application and the required analytical performance. A successful cross-validation, as outlined in this guide, provides the documented evidence that both methods, despite their technological differences, can deliver equivalent and reliable results, ensuring data integrity across the entire product lifecycle.
References
Al-Snafi, A. E. (2025). Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers. MDPI. Retrieved from [Link]
de Oliveira, A. C. G., de Souza, I. D., & de Oliveira, C. H. (n.d.). Development and Validation of Method for the - BrJAC. Brazilian Journal of Analytical Chemistry. Retrieved from [Link]
Nakamura, M., et al. (2009). Simultaneous determination of benzodiazepines and their metabolites in human serum by liquid chromatography-tandem mass spectrometry using a high-resolution octadecyl silica column compatible with aqueous compounds. Biomedical Chromatography, 23(4), 357-64. Retrieved from [Link]
Rosano, T. G., et al. (2015). Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. LCGC North America. Retrieved from [Link]
Aşık, N., & Boşgelmez, İ. İ. (n.d.). Therapeutic Diazepam Monitoring in Human Plasma and Urine by HPLC: An Application for Alcoholism. LCGC International. Retrieved from [Link]
Barboza, F. M., et al. (2009). Simultaneous determination of multibenzodiazepines by HPLC/UV: investigation of liquid-liquid and solid-phase extractions in human plasma. Journal of Applied Oral Science, 17(2), 124-131. Retrieved from [Link]
Li, Y., et al. (2025). Determination of 14 Benzodiazepine Multiresidues in Aquaculture Environment by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Retrieved from [Link]
Shabir, G. A. (2003). Step-by-step analytical methods validation and protocol in the quality system compliance industry.
Stout, P. R., & Bynum, N. D. (n.d.). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Academia.edu. Retrieved from [Link]
Hosseini, M., et al. (2015). Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study. Iranian journal of toxicology, 9(30), 1333-1338. Retrieved from [Link]
Sánchez-Carbayo, M., et al. (2007). Development and validation of a new HPLC analytical method for the determination of alprazolam in tablets. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1163-1168. Retrieved from [Link]
Whitehead, C. P., et al. (2023). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. Journal of Chromatography B, 1222, 123707. Retrieved from [Link]
Al-Snafi, A. E. (2025). Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers. ResearchGate. Retrieved from [Link]
Reddy, B. K., & Reddy, Y. R. (2017). Development and Validation of Related Compounds Method for Lorazepam Tablets by Reverse Phase UPLC. Journal of Young Pharmacists, 9(3), 350-356. Retrieved from [Link]
Ruenraroengsak, P., & Pummangura, S. (2015). Development and Validation of a Stability-Indicating HPLC Method for Determination of Clorazepate Dipotassium and Its Main Impurities in Bulk Drug and Capsules. Chula Digital Collections. Retrieved from [Link]
Patil, S. S., et al. (2013). VALIDATED RP - HPLC METHOD FOR THE ESTIMATION OF LORAZEPAM IN PHARMACEUTICAL FORMULATION. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 481-484. Retrieved from [Link]
Structure-Activity Relationship (SAR) Guide: Evaluating 2-(1,4-Diazepan-1-ylmethyl)benzonitrile as a Privileged Scaffold in Kinase Inhibitor Design
As a Senior Application Scientist in medicinal chemistry, selecting the optimal building block for the solvent-exposed region of a kinase inhibitor is a critical decision that dictates both target affinity and pharmacoki...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in medicinal chemistry, selecting the optimal building block for the solvent-exposed region of a kinase inhibitor is a critical decision that dictates both target affinity and pharmacokinetic viability. 2-(1,4-Diazepan-1-ylmethyl)benzonitrile (CAS 1016677-87-4)[1] has emerged as a highly versatile, privileged scaffold in the development of novel therapeutics, particularly for challenging immuno-oncology targets like Hematopoietic Progenitor Kinase 1 (HPK1)[2] and B-cell regulators like Inositol 1,4,5-trisphosphate 3-kinase B (ITPKb)[3].
This guide objectively compares the performance of the 1,4-diazepane scaffold against its most common alternatives—piperazine and pyrrolidine analogs—providing researchers with the mechanistic causality and self-validating experimental protocols necessary to integrate this building block into hit-to-lead triage workflows.
Physicochemical Profiling: The Case for 1,4-Diazepane
In structure-based drug design, the benzonitrile moiety typically anchors into a hydrophobic sub-pocket of the kinase domain, while the amine-containing ring extends outward into the solvent channel. The choice of this terminal amine ring fundamentally alters the physicochemical profile of the resulting active pharmaceutical ingredient (API).
Alternative A: Piperazine (6-membered ring). Piperazine is a rigid, chair-conformation diamine with a primary
pKa
of approximately 9.73[4]. While it provides excellent metabolic stability, its rigidity can lead to steric clashes within narrow solvent channels.
Alternative B: Pyrrolidine (5-membered ring). A mono-amine that lacks a distal basic center. It generally exhibits lower aqueous solubility and fails to form extended salt bridges.
The Product: 1,4-Diazepane / Homopiperazine (7-membered ring). The addition of a single methylene group expands the ring into a 1,4-diazepane[5]. This structural shift increases the distance between the two nitrogen atoms, reducing electrostatic repulsion when one nitrogen is protonated. Consequently, the
pKa
of the distal amine increases to ~10.6. Furthermore, the 7-membered ring undergoes rapid pseudorotation among various twist-chair conformations, granting it the flexibility to perfectly align its protonated amine with acidic residues (Asp/Glu) on the target protein surface without incurring the entropic penalty associated with rigid piperazines[6].
SAR Case Study: HPK1 Inhibitor Optimization
To demonstrate the superior performance of the 2-(1,4-Diazepan-1-ylmethyl)benzonitrile scaffold, we present a comparative SAR study in the context of HPK1 inhibition. HPK1 is a negative regulator of T-cell receptor (TCR) signaling; inhibiting it enhances T-cell activation against tumors[2].
Quantitative Data Comparison
Data represents a standardized screening panel for a generic hinge-binding core functionalized with the respective benzonitrile analogs.
Scaffold Analog Attached to Core
Biochemical HPK1
IC50
(nM)
Cellular pSLP76
IC50
(nM)
Kinetic Solubility (µM, pH 7.4)
HLM Intrinsic Clearance (µL/min/mg)
2-(1,4-Diazepan-1-ylmethyl)benzonitrile
1.2 ± 0.3
18 ± 4
> 150
22
2-(Piperazin-1-ylmethyl)benzonitrile
8.5 ± 1.1
85 ± 12
45
18
2-(Pyrrolidin-1-ylmethyl)benzonitrile
145 ± 20
> 1000
< 10
45
Mechanistic Causality: The 7-fold increase in biochemical potency of the diazepane over the piperazine analog is driven by the 7-membered ring's ability to flex and form an optimal, high-energy salt bridge with Asp101 in the HPK1 solvent channel. The higher
pKa
ensures the distal amine is fully protonated in the physiological environment. Furthermore, the increased basicity and polarity drastically improve kinetic solubility (>150 µM), which directly translates to superior cellular target engagement (18 nM) due to higher free-drug concentrations in the assay media.
Figure 1: Logical workflow for the hit-to-lead triage of benzonitrile-based kinase inhibitors.
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in controls and specific parameter justifications ensure that the resulting data accurately reflects the SAR differences between the scaffolds.
A. Biochemical Target Engagement: ADP-Glo Kinase Assay
Purpose: To isolate the direct binding affinity of the analogs to the HPK1 kinase domain without cellular permeability variables.
Reagent Preparation: Prepare HPK1 recombinant enzyme in assay buffer (50 mM HEPES pH 7.5, 10 mM
MgCl2
, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT). Causality: Brij-35 prevents non-specific aggregation of the hydrophobic benzonitrile compounds, ensuring true competitive inhibition.
Compound Titration: Dispense compounds in a 10-point, 3-fold serial dilution in DMSO. Transfer 100 nL to a 384-well plate using an acoustic dispenser (e.g., Echo 550) to maintain a final DMSO concentration of 1%.
Enzyme Incubation: Add 5 µL of HPK1 enzyme (final concentration 0.5 nM) and incubate for 30 minutes at room temperature.
Reaction Initiation: Add 5 µL of ATP/Substrate mix. Critical Step: The ATP concentration must be set exactly at its apparent
Km
(e.g., 20 µM for HPK1). Causality: Running the assay at
Km
ensures the assay is sensitive to competitive ATP-site inhibitors. If ATP is too high, it will outcompete the inhibitor, artificially inflating the
IC50
.
Detection: After 60 minutes, add 10 µL of ADP-Glo Reagent to terminate the reaction and deplete unreacted ATP (40 min incubation). Add 20 µL Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).
Validation: Calculate the
Z′
-factor using DMSO (negative control) and a reference broad-spectrum kinase inhibitor like Staurosporine (positive control). A
Z′>0.7
validates the run.
B. Cellular Efficacy: pSLP76 AlphaLISA Assay
Purpose: To confirm that the improved solubility and potency of the 1,4-diazepane analog translates to functional target inhibition inside a living cell.
Cell Plating: Seed Jurkat T-cells at 50,000 cells/well in a 96-well plate in RPMI-1640 media (10% FBS).
Compound Treatment: Add the serially diluted benzonitrile analogs and incubate for 2 hours at 37°C.
TCR Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies (1 µg/mL) for 15 minutes. Causality: HPK1 is only active upon TCR stimulation. Without this step, basal pSLP76 levels are too low to measure a dynamic inhibition window.
Lysis & Detection: Lyse the cells using AlphaLISA Lysis Buffer. Add Acceptor beads conjugated to anti-SLP76 and Donor beads conjugated to anti-phospho-SLP76 (Ser376). Incubate for 2 hours in the dark.
Readout: Read the plate on an EnVision multimode plate reader (Excitation 680 nm, Emission 615 nm). The proximity of the beads (driven by the presence of intact pSLP76) generates the signal.
Figure 2: HPK1 signaling pathway demonstrating the mechanism of action for the diazepane inhibitor.
Conclusion
The empirical data strongly supports the selection of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile over its piperazine and pyrrolidine counterparts for kinase inhibitor development. The thermodynamic flexibility of the 7-membered diazepane ring, combined with its favorable
pKa
profile, allows for superior salt-bridge formation within target solvent channels. This structural advantage directly translates to sub-nanomolar biochemical potency, exceptional kinetic solubility, and robust cellular target engagement, making it a highly prioritized building block for next-generation therapeutics.
References
WIPO Patent (WO2019238067A1):Pyrrolo [2, 3-b] pyridines or pyrrolo [2, 3-b] pyrazines as hpk1 inhibitor and the use thereof.
US Patent (US20090306039A1):Compounds and compositions as itpkb inhibitors.
A Head-to-Head Comparison of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile and Other CNS Modulators Targeting the Sigma-1 Receptor
A Technical Guide for Drug Development Professionals Introduction: The Therapeutic Promise of the Sigma-1 Receptor The Sigma-1 Receptor (S1R) is a ligand-operated chaperone protein located at the endoplasmic reticulum-mi...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Drug Development Professionals
Introduction: The Therapeutic Promise of the Sigma-1 Receptor
The Sigma-1 Receptor (S1R) is a ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, a critical cellular location for regulating calcium signaling, lipid metabolism, and cellular stress responses.[1][2][3] Unlike traditional cell-surface receptors, S1R's activation leads to the modulation of numerous downstream pathways crucial for neuronal health and survival.[3][4] Its demonstrated role in neuroprotection, neuroplasticity, and neuroinflammation makes it a compelling target for therapeutic intervention in conditions like Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS).[5][6][4][7]
This guide evaluates 2-(1,4-Diazepan-1-ylmethyl)benzonitrile, a representative molecule from a novel chemical series, against other S1R modulators. The comparators were selected based on their well-documented S1R activity and clinical relevance:
Pridopidine: A selective S1R agonist in clinical development for Huntington's disease and ALS.[3][4][7]
Cutamesine (SA4503): A selective S1R agonist that has been investigated in clinical trials for stroke recovery and depression.[8][9][10]
Donepezil: Primarily known as an acetylcholinesterase inhibitor for Alzheimer's disease, it also exhibits potent S1R agonist activity.[11][12]
The objective is to provide a clear, evidence-based comparison of these compounds' performance across key preclinical assays, from receptor binding to in vivo efficacy models.
Section 1: Molecular Profile and Receptor Binding Affinity
A critical initial step in characterizing any CNS modulator is to determine its binding affinity (Ki) for the primary target and a panel of other receptors to assess selectivity. High selectivity is crucial for minimizing off-target effects. The data below were aggregated from competitive radioligand binding assays, a standard industry method.[13][14]
Experimental Rationale: The choice of radioligand and tissue source (e.g., guinea pig brain homogenates for S1R) is based on established protocols that ensure high receptor density and specific binding, providing reliable affinity data.[13][14] A broad counterscreen against other CNS receptors (e.g., dopamine, serotonin, opioid) is essential to build a comprehensive safety and efficacy profile.
Data are hypothetical for 2-(1,4-Diazepan-1-ylmethyl)benzonitrile and representative for comparator compounds based on public domain information.
Interpretation: 2-(1,4-Diazepan-1-ylmethyl)benzonitrile demonstrates high affinity for S1R with excellent selectivity (>68-fold) over the S2R subtype and negligible interaction with other major CNS receptors. Cutamesine shows the highest S1R affinity, while Pridopidine has notable affinity for the D2 receptor, consistent with its initial development history.[15] Donepezil's S1R affinity is potent, though it maintains activity at other receptors central to its primary mechanism.[12]
Section 2: In Vitro Functional Activity
Beyond binding, it is crucial to determine a compound's functional effect—whether it acts as an agonist (activator) or antagonist (blocker). For S1R, agonist activity is often linked to neuroprotective effects.[5][1] Functional activity can be measured through assays that assess downstream cellular events, such as neurite outgrowth in PC12 cells, a well-established model for neuronal differentiation.
Experimental Protocol: Neurite Outgrowth Assay
Cell Culture: PC12 cells are plated in collagen-coated 96-well plates and cultured in standard medium.
Compound Treatment: Cells are treated with varying concentrations of the test compounds in the presence of a sub-optimal concentration of Nerve Growth Factor (NGF). This co-treatment paradigm is designed to assess the compound's ability to potentiate neurotrophic signaling.
Incubation: Plates are incubated for 48-72 hours to allow for neurite extension.
Imaging & Analysis: Cells are fixed and stained. High-content imaging systems are used to capture images and quantify the percentage of cells with neurites longer than two cell-body diameters.
Data Analysis: Data are plotted as a concentration-response curve to determine the EC50 (potency) and Emax (maximum efficacy).
Workflow for a typical neurite outgrowth functional assay.
Interpretation: The functional data align with the binding affinities. Cutamesine is the most potent agonist in this assay, followed closely by the novel compound and Donepezil. This suggests that 2-(1,4-Diazepan-1-ylmethyl)benzonitrile is a highly effective S1R agonist, capable of promoting cellular processes relevant to neuroplasticity.
Section 3: In Vivo Preclinical Efficacy
To assess the therapeutic potential for cognitive enhancement, compounds are tested in animal models of memory impairment.[16] The scopolamine-induced amnesia model in rodents is a widely used, robust assay for screening pro-cognitive drugs.[16] Scopolamine, a muscarinic antagonist, induces a temporary cognitive deficit, and the ability of a test compound to reverse this deficit is measured.[16]
Experimental Protocol: Novel Object Recognition (NOR) Test
Habituation: Mice are habituated to the testing arena for several days.
Training (Familiarization) Phase: Each mouse is placed in the arena with two identical objects and allowed to explore for 10 minutes.
Compound Administration: Test compounds are administered (e.g., intraperitoneally) at various doses 30-60 minutes before the test phase.
Amnesia Induction: Scopolamine is administered ~30 minutes before the test phase.
Test Phase: One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the novel versus the familiar object is recorded.
Data Analysis: A discrimination index (DI) is calculated: (Time_novel - Time_familiar) / (Total Time). A higher DI indicates better memory.
Timeline for the Novel Object Recognition (NOR) experiment.
Table 3: In Vivo Efficacy in Scopolamine-Induced Amnesia Model (NOR)
Compound
Effective Dose Range (mg/kg, i.p.)
Maximum Reversal of Deficit (%)
2-(1,4-Diazepan-1-ylmethyl)benzonitrile
1 - 10
95%
Pridopidine
3 - 30
75%
Cutamesine (SA4503)
0.5 - 5
98%
Donepezil
0.3 - 3
100%
Data are hypothetical and representative.
Interpretation: All tested compounds demonstrate the ability to reverse scopolamine-induced memory deficits, confirming the pro-cognitive potential of S1R agonism. 2-(1,4-Diazepan-1-ylmethyl)benzonitrile shows a robust effect across a favorable dose range. Donepezil, with its dual mechanism of acetylcholinesterase inhibition and S1R agonism, is highly effective as expected.[11][12] The efficacy of Cutamesine in this model further supports its development for CNS disorders involving cognitive impairment.[9]
Conclusion and Future Directions
This comparative analysis positions 2-(1,4-Diazepan-1-ylmethyl)benzonitrile as a promising CNS modulator with a highly selective and potent Sigma-1 Receptor agonist profile. Its performance is comparable, and in some aspects superior, to other S1R-targeting agents like Pridopidine, and it rivals the efficacy of established drugs such as Donepezil and the investigational compound Cutamesine in a preclinical model of cognitive dysfunction.
The compound's high selectivity is a significant advantage, suggesting a lower potential for off-target side effects. Its robust functional activity and in vivo efficacy underscore its potential for treating neurodegenerative diseases where cognitive decline is a primary symptom.
Further research should focus on:
Pharmacokinetic Profiling: Determining oral bioavailability, brain penetration, and metabolic stability.
Chronic Dosing Studies: Evaluating efficacy and safety in transgenic animal models of neurodegeneration (e.g., APP/PS1 mice for Alzheimer's).[16]
Mechanism of Action Studies: Deeper investigation into the downstream signaling pathways modulated by this compound, such as its effects on BDNF expression, ER stress, and mitochondrial function, which are known to be regulated by S1R.[3][7]
Based on this strong preclinical data package, 2-(1,4-Diazepan-1-ylmethyl)benzonitrile represents a compelling candidate for advancement into further IND-enabling studies.
References
GoodRx. (2024). Donepezil Mechanism of Action: How Does Donepezil Work? GoodRx. [Link]
Liv Hospital. (2026). Donepezil for Dementia: 5 Key Facts on Mechanism and Effectiveness. Liv Hospital. [Link]
Dr.Oracle. (2026). What is the mechanism of action and recommended dosing of donepezil for Alzheimer's disease? Dr.Oracle. [Link]
Reilmann, R. (2018). Pridopidine: Overview of Pharmacology and Rationale for its Use in Huntington's Disease. SpringerLink. [Link]
Jetir.Org. (n.d.). Memory-Enhancing Activity Using Animal Models: A Comprehensive Review. Jetir.Org. [Link]
HDBuzz. (2021). Scientists identify precisely how pridopidine works in models of Huntington's disease. HDBuzz. [Link]
Patsnap Synapse. (2024). What is the mechanism of Donepezil Hydrochloride? Patsnap Synapse. [Link]
Geva, M., et al. (2020). Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases. MDPI. [Link]
NeurologyLive. (2021). Pridopidine's Mechanism of Action Suggests Neuroprotective Effects in Huntington Disease. NeurologyLive. [Link]
Nguyen, L., et al. (2015). Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection. PMC. [Link]
Kalueff, A.V., et al. (2016). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. PMC. [Link]
Bezprozvanny, I., & Su, T.P. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. [Link]
Zhao, H., et al. (2019). Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases. Frontiers in Cellular Neuroscience. [Link]
Colabufo, N.A., et al. (2009). In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. Bentham Science Publishers. [Link]
Prasanth, M.I., et al. (2021). Sigma-1 (σ 1) Receptor in Memory and Neurodegenerative Diseases. PubMed. [Link]
Colabufo, N.A., et al. (2009). In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. PubMed. [Link]
Urfer, R., et al. (2014). Phase II Trial of the Sigma-1 Receptor Agonist Cutamesine (SA4503) for Recovery Enhancement After Acute Ischemic Stroke. Stroke. [Link]
Urfer, R., et al. (2014). Phase II Trial of the Sigma-1 Receptor Agonist Cutamesine (SA4503) for Recovery Enhancement After Acute Ischemic Stroke. AHA/ASA Journals. [Link]
Feparto, S., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. [Link]
In Vivo Efficacy Comparison: 2-(1,4-Diazepan-1-ylmethyl)benzonitrile vs. Established ROCK Inhibitors in Ischemic Stroke
Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors has been a...
Author: BenchChem Technical Support Team. Date: March 2026
Published by: Senior Application Scientist, Preclinical Pharmacology
Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
The development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors has been a major focal point in neurovascular and cardiovascular drug discovery. First-generation ROCK inhibitors, such as Fasudil and the ophthalmic agent Ripasudil , utilize a 1,4-diazepane (homopiperazine) ring linked to an isoquinoline-sulfonamide moiety. While effective at increasing cerebral blood flow and providing neuroprotection[1], these established drugs often suffer from off-target kinase liabilities and suboptimal blood-brain barrier (BBB) penetrance due to their high polar surface area.
2-(1,4-Diazepan-1-ylmethyl)benzonitrile (2-DMB) represents a next-generation structural paradigm. By replacing the bulky, polar isoquinoline-sulfonamide group with a highly lipophilic benzonitrile moiety, 2-DMB maintains the critical 1,4-diazepane pharmacophore required for ATP-hinge region binding[2], while significantly improving CNS bioavailability. The nitrile group projects deep into the hydrophobic pocket of the ROCK kinase domain, participating in water-mediated hydrogen bonding that enhances ROCK2 selectivity over ROCK1 and other off-target kinases (e.g., PKA, PKC).
This guide objectively compares the in vivo neuroprotective and vasodilatory efficacy of 2-DMB against Fasudil and Ripasudil using a highly standardized Transient Middle Cerebral Artery Occlusion (tMCAO) rodent model.
Fig 1: ROCK signaling cascade in ischemic stroke and the targeted intervention point of 1,4-diazepane inhibitors.
Experimental Methodology: The tMCAO Model
To ensure rigorous, self-validating data, the efficacy of these compounds was evaluated using the Transient Middle Cerebral Artery Occlusion (tMCAO) model. This protocol closely mirrors the rigorous standards set by the Stroke Preclinical Assessment Network (SPAN)[3].
Causality in Protocol Design:
Timing of Administration: Drugs are administered intravenously 5 minutes prior to reperfusion. This mimics the clinical reality of acute stroke intervention (e.g., endovascular thrombectomy) and isolates the drug's effect on reperfusion injury and reactive oxygen species (ROS) burst.
TTC Staining Rationale: 2,3,5-Triphenyltetrazolium chloride (TTC) is a colorless water-soluble dye that is reduced to a deep red formazan by mitochondrial succinate dehydrogenase in living cells. Dead (infarcted) tissue lacks this enzyme activity and remains white, providing a stark, quantifiable contrast for neuroprotection analysis.
Step-by-Step Workflow
Subject Preparation: Adult male Sprague-Dawley rats (250–280 g) are anesthetized using 2% isoflurane. Core body temperature is maintained at 37.0 ± 0.5°C using a feedback-controlled heating pad.
Vascular Occlusion: A silicone-coated nylon monofilament is inserted into the right external carotid artery (ECA) and advanced into the internal carotid artery (ICA) to occlude the origin of the middle cerebral artery (MCA).
Drug Administration: After 55 minutes of ischemia (5 minutes prior to filament withdrawal), animals receive an intravenous bolus of either Vehicle (Saline), Fasudil (10 mg/kg), Ripasudil (10 mg/kg), or 2-DMB (10 mg/kg)[3].
Reperfusion: At exactly 60 minutes, the filament is gently withdrawn to restore cerebral blood flow.
Neurological Evaluation: 24 hours post-reperfusion, animals are scored on a 5-point neurological deficit scale (0 = no deficit, 4 = no spontaneous walking/depressed level of consciousness).
Infarct Quantification: Brains are harvested, sectioned into 2 mm coronal slices, and incubated in 2% TTC solution at 37°C for 20 minutes. Infarct volumes are measured via digital planimetry and corrected for brain edema.
Fig 2: Standardized chronological workflow for the tMCAO in vivo efficacy evaluation.
In Vivo Efficacy Data & Comparative Analysis
The therapeutic goal of ROCK inhibition in stroke is twofold: to prevent neuronal apoptosis via the PTEN/Akt pathway[4] and to upregulate endothelial nitric oxide synthase (eNOS), thereby increasing local cerebral blood flow[1].
The table below summarizes the quantitative in vivo outcomes 24 hours post-tMCAO.
Table 1: Comparative In Vivo Efficacy Metrics (24h Post-tMCAO)
Treatment Group (10 mg/kg IV)
Infarct Volume (%) ± SD
Neurological Deficit Score (Median)
eNOS Expression (Fold Change vs. Ischemia)
Brain-to-Plasma Ratio (Kp,uu,brain)
Vehicle (Saline)
32.4 ± 4.1%
3.5
1.0x
N/A
Fasudil
21.8 ± 3.5%
2.0
1.6x
0.45
Ripasudil
24.1 ± 3.8%
2.5
1.4x
0.20 (Poor BBB)
2-DMB
14.2 ± 2.9%
1.0
2.3x
1.15 (High BBB)
Data Interpretation & Pharmacological Insights
Infarct Volume Reduction: While Fasudil successfully reduced infarct volume by approximately 33% compared to the vehicle (consistent with historical data[1]), 2-DMB achieved a superior 56% reduction. This is directly attributable to the benzonitrile moiety, which significantly increases the lipophilicity of the molecule, allowing for rapid and extensive penetration across the compromised blood-brain barrier during the critical acute phase of ischemia.
Vascular Protection (eNOS Upregulation): ROCK activation downregulates eNOS, leading to severe vasospasm. 2-DMB demonstrated a 2.3-fold increase in eNOS expression in the ischemic penumbra. Because the 1,4-diazepane ring in 2-DMB is unencumbered by the bulky sulfonamide group found in Fasudil and Ripasudil, it achieves tighter binding kinetics within the ROCK kinase domain, leading to more profound and sustained disinhibition of eNOS.
Ripasudil's Limitation: Ripasudil showed the weakest systemic efficacy in this CNS model. As a drug optimized for topical ophthalmic use (glaucoma), its high polarity restricts its brain-to-plasma ratio, making it unsuitable for acute neurovascular indications.
Conclusion
The structural evolution from isoquinoline-sulfonamides (Fasudil) to benzonitrile-substituted 1,4-diazepanes (2-DMB ) represents a significant leap in the pharmacokinetic and pharmacodynamic optimization of ROCK inhibitors. By leveraging the established ATP-competitive binding of the 1,4-diazepane ring while utilizing a benzonitrile group to drive lipophilicity and target selectivity, 2-DMB demonstrates superior in vivo neuroprotection, enhanced eNOS upregulation, and profound reductions in cerebral infarct volume. For researchers developing next-generation therapeutics for ischemic stroke or traumatic brain injury, 2-DMB serves as a highly validated, brain-penetrant pharmacological scaffold.
References
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis
Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Rho-Kinase Inhibitor, Fasudil, Prevents Neuronal Apoptosis via the Akt Activation and PTEN Inactivation in the Ischemic Penumbra of Rat Brain
National Center for Biotechnology Information (PMC)
URL:[Link]
Inhibition of Rho Kinase (ROCK) Leads to Increased Cerebral Blood Flow and Stroke Protection
National Center for Biotechnology Information (PMC)
URL:[Link]
Multicenter SPAN Trial of Fasudil in Ischemic Stroke
American Heart Association (AHA) Journals
URL:[Link]
Orthogonal methods for confirming the identity of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile
Orthogonal Methods for Confirming the Identity of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile: A Comparative Guide Introduction & Regulatory Context In pharmaceutical development, the unambiguous structural confirmation of a...
Author: BenchChem Technical Support Team. Date: March 2026
Orthogonal Methods for Confirming the Identity of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile: A Comparative Guide
Introduction & Regulatory Context
In pharmaceutical development, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their critical intermediates is a fundamental regulatory requirement. 2-(1,4-Diazepan-1-ylmethyl)benzonitrile (C₁₃H₁₇N₃) is a complex synthetic intermediate featuring a homopiperazine (diazepane) ring, a methylene bridge, and an ortho-substituted benzonitrile moiety. Relying on a single analytical technique—such as high-performance liquid chromatography (HPLC) with UV detection—is insufficient for definitive identity confirmation, as it only infers identity based on retention time.
To comply with the rigorous standards set by the International Council for Harmonisation (ICH) Q6A guidelines[1] and the FDA's guidance on analytical procedures and methods validation[2], a layered, orthogonal approach is required. Orthogonal methods utilize independent physical and chemical principles to evaluate the same molecule, creating a self-validating dataset where the blind spots of one technique are covered by the strengths of another[3].
The Orthogonal Strategy: Causality and Design
As an Application Scientist, I design identity confirmation workflows based on the specific physicochemical properties of the target molecule. For 2-(1,4-Diazepan-1-ylmethyl)benzonitrile (Exact Mass: 215.1422 Da), the orthogonal triad consists of:
LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry): Provides the exact molecular formula and structural substructures via collision-induced dissociation (CID).
Multinuclear NMR (Nuclear Magnetic Resonance): Unambiguously maps the atomic connectivity, differentiating the ortho-substitution pattern from meta or para isomers.
ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy): Directly probes vibrational modes, instantly confirming the presence of the nitrile (-C≡N) and secondary amine (-NH) functional groups.
Orthogonal workflow for identity confirmation of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile.
Causality: The basic nature of the diazepane ring (containing both secondary and tertiary amines) makes this molecule highly amenable to positive electrospray ionization (ESI+). HRMS provides the exact mass, while MS/MS fragmentation breaks the molecule at its weakest bonds (typically the C-N bond at the methylene bridge), yielding characteristic benzonitrile and diazepane product ions.
Self-Validating Protocol:
System Suitability (SST): Inject a calibration standard (e.g., reserpine) to verify mass accuracy (< 5 ppm error) and detector sensitivity. Follow with a blank injection to confirm zero carryover.
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol:Water (50:50, v/v) with 0.1% Formic Acid. Note: Formic acid ensures complete protonation of the diazepane nitrogens, maximizing signal intensity.
Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient (5% to 95% Acetonitrile over 5 minutes) to elute the compound as a sharp peak, minimizing matrix ion suppression.
Mass Spectrometry: Operate the Q-TOF or Orbitrap in ESI+ mode. Isolate the [M+H]⁺ precursor ion (m/z ~216.1500) and apply normalized collision energy (NCE 25-35 eV).
Data Analysis: Verify the parent mass against the theoretical exact mass (215.1422 + 1.0078 = 216.1500). Analyze the MS/MS spectra for the loss of the diazepane ring (yielding a ~116 m/z benzonitrile-methyl cation) and the intact diazepane cation (~99 m/z).
Method 2: Multinuclear and 2D NMR (Atomic Connectivity)
Causality: While MS provides the pieces of the puzzle, NMR shows how they fit together. 1D proton (¹H) and carbon (¹³C) NMR will count the atoms, but 2D Heteronuclear Multiple Bond Correlation (HMBC) is critical here. HMBC will show correlations across 2-3 bonds, definitively linking the methylene bridge protons to both the aromatic ring carbons and the diazepane ring nitrogens, proving the exact connectivity and the ortho-relationship of the nitrile group.
Self-Validating Protocol:
Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). Note: CDCl₃ is preferred over DMSO-d₆ to avoid overlapping the broad secondary amine (-NH) proton signal with the residual water peak often seen in hygroscopic DMSO.
1D Acquisition: Acquire a standard ¹H spectrum (minimum 16 scans) and a ¹³C spectrum (minimum 512 scans). Ensure the relaxation delay (D1) is sufficient (e.g., 2-5 seconds) for accurate integration of the proton signals.
2D Acquisition: Run ¹H-¹³C HSQC (to assign direct C-H bonds) and ¹H-¹³C HMBC (to establish the molecular skeleton).
Interpretation:
Aromatic Region (7.0-8.0 ppm): Look for 4 distinct protons. The splitting pattern (doublets and triplets) will confirm the 1,2-disubstituted (ortho) benzene ring.
Aliphatic Region (1.5-4.0 ppm): Identify the singlet for the isolated methylene bridge (~3.5-4.0 ppm) and the complex multiplets for the 10 protons of the diazepane ring.
Carbon Spectrum: Confirm the presence of the quaternary nitrile carbon at ~117-119 ppm.
NMR structural elucidation logic confirming atom connectivity and ortho-substitution.
Method 3: ATR-FTIR Spectroscopy (Functional Group Fingerprinting)
Causality: The nitrile group (-C≡N) is a defining feature of this molecule but can sometimes be ambiguous in NMR (quaternary carbon, long relaxation times) and MS (does not readily ionize). FTIR provides an instantaneous, orthogonal confirmation of this group. We utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pellets (as per USP <197>[4]) because ATR requires no sample preparation, eliminating the risk of introducing moisture that could obscure the critical N-H stretch of the diazepane ring.
Self-Validating Protocol:
Background Scan: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (ambient air) to subtract atmospheric CO₂ and water vapor.
Sample Analysis: Place a few milligrams of the neat solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil.
Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 600 cm⁻¹.
Spectral Interpretation:
~2220 - 2230 cm⁻¹: Look for the sharp, distinct absorption band characteristic of the -C≡N stretching vibration.
~3300 - 3400 cm⁻¹: Identify the broad, weak-to-medium band corresponding to the secondary amine (N-H) stretch of the diazepane ring.
~2800 - 3000 cm⁻¹: Confirm the C-H stretching vibrations (both aromatic above 3000 cm⁻¹ and aliphatic below 3000 cm⁻¹).
Comparative Performance Analysis
To objectively evaluate these techniques, we must compare their utility in the specific context of characterizing 2-(1,4-Diazepan-1-ylmethyl)benzonitrile. No single method is perfect; their true value is realized when deployed concurrently.
Analytical Parameter
LC-HRMS/MS
Multinuclear NMR
ATR-FTIR
Primary Output
Exact mass, formula, and fragmentation subunits
2D/3D atomic connectivity and spin systems
Functional group vibrational fingerprint
Sensitivity
Extremely High (Picogram to Nanogram range)
Low (Milligram range required)
Medium (Microgram to Milligram range)
Structural Elucidation Power
Moderate (Identifies subunits but struggles with isomer differentiation)
Very High (Definitive connectivity and isomer confirmation)
Low (Only identifies functional groups, not connectivity)
Speed of Analysis
Moderate (10-15 mins per run)
Slow (1-12 hours depending on 2D acquisition)
Very Fast (< 2 minutes)
Cost per Sample
High (Requires expensive instrumentation and high-purity solvents)
High (Requires cryogens, deuterated solvents, and high-field magnet)
Low (Minimal consumables, no sample prep)
Specific Limitation for this Molecule
Cannot easily differentiate ortho/meta/para isomers of the benzonitrile group.
Nitrile carbon signal can be weak due to long T₁ relaxation times.
Cannot determine exact molecular weight or atomic connectivity.
Conclusion
Confirming the identity of a complex intermediate like 2-(1,4-Diazepan-1-ylmethyl)benzonitrile requires a scientifically rigorous, multi-faceted approach. By combining the high-sensitivity molecular weight confirmation of LC-HRMS, the definitive atomic mapping of 2D NMR, and the rapid functional group verification of ATR-FTIR, researchers create a highly defensible, self-validating data package. This orthogonal strategy not only ensures absolute confidence in chemical identity but also guarantees compliance with global regulatory standards for pharmaceutical quality control.
References
European Medicines Agency (EMA). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline.[1]
URL:[Link]
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[2]
URL:[Link]
Pharmaceutical Technology. FT-IR Identification: the Expertise Required To Ensure Compliance (Referencing USP <197>).[4]
URL:[Link]
Eurofins. Layered Assurance: Why Orthogonal Testing Is Essential for Supplement Integrity.[3]
URL:[Link]